3-amino-2-(1H-indol-3-yl)propanoic acid
Description
Significance in Biochemical Systems and Research
As a beta-amino acid analog of tryptophan, 3-amino-2-(1H-indol-3-yl)propanoic acid is not one of the 20 proteinogenic amino acids and is not incorporated into proteins during ribosomal protein synthesis. The significance of beta-amino acids in biochemical systems is an area of growing interest, as they can be found in some natural products and are used as building blocks in medicinal chemistry. They are known to be more resistant to metabolic degradation than their alpha-amino acid counterparts. However, specific research detailing the biochemical role or significance of this compound is limited.
Historical Context of Academic Investigation
The academic investigation of tryptophan isomers and their synthesis has been a subject of research. nih.gov The synthesis of various tryptophan analogs has been explored to understand their potential biological activities and to incorporate them into peptides to study structural and functional changes. nih.govacs.org While methods for synthesizing beta-amino acids and various indole-containing compounds exist, a detailed historical timeline for the specific investigation of this compound is not well-documented in readily available scientific literature.
Overview of Key Research Domains
The primary research domain for compounds like this compound falls under the synthesis and biological evaluation of amino acid analogs. Research into tryptophan isomers and analogs is often aimed at developing new therapeutic agents or tools for biochemical studies. aralezbio.com For instance, the modification of the tryptophan structure can lead to compounds with altered biological activities, such as enzyme inhibition or receptor binding. anaspec.com However, specific research programs centered on this compound are not prominently featured in published studies.
Due to the limited specific research on this compound, detailed research findings are not available to be presented in an interactive data table format.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWKCFXEZIILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Analog Generation Methodologies
Established Synthetic Routes for 3-amino-2-(1H-indol-3-yl)propanoic acid
The construction of the tryptophan scaffold can be achieved through several strategic approaches, primarily involving the formation of the indole (B1671886) ring system or the introduction of the amino acid side chain onto a pre-existing indole moiety. chim.it
A common strategy for synthesizing tryptophan and its analogs involves the direct functionalization of an indole ring. This can be accomplished by coupling an appropriately substituted indole with a precursor of the amino acid backbone. chim.it Various carbon-carbon bond-forming reactions have been successfully employed for this purpose.
Key methods include:
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be used to introduce the amino acid side chain to the indole nucleus. For instance, the reaction of indoles with electrophilic Michael acceptors derived from dehydroalanine (B155165) can yield tryptophan derivatives. chim.itnih.gov Lewis acids like AlCl₃ or EtAlCl₂ are often used to catalyze this transformation. nih.gov
Negishi Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile method for connecting an indole unit to the amino acid backbone. It has been successfully applied in the synthesis of specialized analogs like 7-aza-tryptophans. chim.it
Aziridine Ring-Opening: The nucleophilic addition of indoles to serine-derived aziridine-2-carboxylates offers another route. This reaction is typically promoted by Lewis acids such as Zn(OTf)₂ or Sc(OTf)₃, with the latter often providing better yields. chim.it
Direct C-H Activation/Functionalization: Modern synthetic methods focus on the direct functionalization of the indole C-H bonds, which avoids the need for pre-functionalized starting materials. chim.it For example, iridium-catalyzed C-H borylation has been used to selectively functionalize the C7 position of tryptophan derivatives, a traditionally difficult position to modify. nih.gov Similarly, photoredox catalysis enables the regioselective C2-arylation of the indole ring using aryldiazonium salts under mild, metal-free conditions. researchgate.netacs.org
These approaches offer modularity, allowing for the synthesis of diverse tryptophan analogs by simply varying the indole or amino acid precursor. chim.it
Controlling the stereochemistry at the α-carbon is a critical challenge in the synthesis of amino acids. acs.org For this compound, several asymmetric strategies have been developed to produce enantiomerically pure L- or D-isomers.
Chiral Auxiliaries: One of the most established methods involves the use of a chiral auxiliary, a temporary chemical moiety that directs the stereochemical outcome of a reaction. The Schöllkopf chiral auxiliary, derived from D- or L-valine, is widely used. nih.govresearchgate.net Alkylation of the bislactim ether derived from this auxiliary, followed by hydrolysis, yields the desired tryptophan analog with high optical purity. researchgate.net Other auxiliaries, such as those based on (S)-methylbenzylamine, have also been employed in asymmetric Strecker syntheses to produce a range of optically pure (S)-tryptophan analogues. rsc.org
Enantioselective Hydrogenation: This technique involves the hydrogenation of a dehydroamino acid precursor using a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand (e.g., DuanPhos), ensures that the hydrogen atoms are added to the double bond from a specific face, resulting in a single enantiomer of the product. chim.itrsc.org
Enzymatic Synthesis: Biocatalysis offers an excellent alternative for producing enantiopure amino acids. acs.org The enzyme tryptophan synthase (TrpS) and its engineered variants are particularly effective. chim.itacs.org TrpS catalyzes the condensation of indole and L-serine to form L-tryptophan with nearly perfect stereoselectivity. acs.orgnih.gov This method avoids the need for protecting groups and often proceeds under mild reaction conditions. acs.org
Metal Complex-Mediated Synthesis: Asymmetric synthesis can also be achieved using transition metal complexes. For example, Ni(II) complexes of glycine (B1666218) can be used in a three-component condensation with gramines to synthesize chiral tryptophans with high diastereoselectivity under mild conditions. acs.org
| Technique | Key Reagent/Catalyst | Stereochemical Control Method | Reference |
|---|---|---|---|
| Chiral Auxiliary | Schöllkopf Auxiliary ((D)- or (L)-Valine-derived) | Diastereoselective alkylation | nih.govresearchgate.net |
| Chiral Auxiliary | (S)-methylbenzylamine | Asymmetric Strecker synthesis | rsc.org |
| Enantioselective Hydrogenation | Chiral Rhodium or Iridium complexes (e.g., with DuanPhos) | Catalyst-controlled facial selectivity | chim.itrsc.org |
| Enzymatic Synthesis | Tryptophan Synthase (TrpS) | Enzyme-catalyzed stereospecific reaction | acs.orgnih.gov |
| Metal Complex-Mediated | Ni(II) complex of glycine | Thermodynamically controlled diastereoselectivity | acs.org |
Achieving high purity and yield in the synthesis of this compound is paramount for research applications. This requires careful optimization of various reaction parameters, a process that is critical in both chemical and biosynthetic routes. brieflands.comnih.gov
In biosynthetic approaches using enzymes like tryptophan synthase or whole-cell systems, several factors are crucial:
Cofactor Concentration: Many enzymes, including tryptophan synthase, depend on cofactors such as pyridoxal (B1214274) phosphate (B84403) (PLP). Optimizing the concentration of exogenous PLP can significantly enhance the reaction rate and final product yield. brieflands.comnih.gov
pH and Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal pH for tryptophan production in E. coli systems is typically between 6.5 and 8.0. mdpi.commdpi.com Similarly, maintaining the optimal temperature (e.g., 30°C to 40°C) maximizes enzyme stability and catalytic efficiency. mdpi.commdpi.com
Substrate and Biocatalyst Concentration: The amounts of precursors (e.g., L-serine and indole) and the concentration of the biocatalyst (enzyme or cells) must be balanced to maximize production without causing substrate inhibition or introducing downstream purification challenges. brieflands.comnih.gov
Reaction Time: Monitoring the reaction over time allows for the determination of the optimal endpoint, balancing high conversion with potential product degradation. For instance, in one study, a four-hour incubation was found to be optimal. brieflands.comnih.gov
Molecular engineering techniques, such as site-specific mutagenesis and directed evolution, can also be used to optimize the enzyme itself, leading to mutants with improved thermal stability and catalytic efficiency. mdpi.com For example, a mutant tryptophan synthase (G395S/A191T) showed a 4.8-fold increase in catalytic efficiency and an optimal reaction temperature 5°C higher than the wild type. mdpi.com
| Parameter | Effect on Synthesis | Example of Optimization | Reference |
|---|---|---|---|
| Temperature | Affects enzyme stability and activity | Optimal temperature for a mutant TrpS was found to be 40°C, 5°C higher than wild-type | mdpi.com |
| pH | Influences enzyme's catalytic state | Optimal pH for L-tryptophan synthesis by a mutant enzyme was 8.0 | mdpi.com |
| Reaction Time | Balances yield against potential product degradation | Optimal L-tryptophan yield (81%) was achieved after 12 hours of reaction | mdpi.com |
| Cofactor (PLP) | Essential for tryptophan synthase activity | Addition of PLP to the medium was investigated to find the most advantageous concentration | brieflands.comnih.gov |
| Biocatalyst Amount | Determines overall reaction rate | Maximum L-tryptophan production was obtained using 3 g of biomass | brieflands.com |
Derivatization Strategies for Research Probes and Analogues
The tryptophan scaffold is a versatile platform for creating chemical probes and structural analogues. Derivatization allows for the introduction of functional groups that can be used for bio-orthogonal labeling, structural studies, or altering biological activity. nih.gov
A wide array of substituents can be introduced onto the tryptophan molecule, either on the indole ring or the amino acid side chain. chim.it The synthesis of these derivatives often requires methods that are tolerant of the various functional groups present in an amino acid. nih.gov
Strategies for derivatization include:
Cross-Coupling Reactions: Transition metal-catalyzed reactions are powerful tools for derivatization. For example, a C4-boronated tryptophan derivative serves as a versatile intermediate that can be converted into various C4-substituted analogues (aryl, alkyl, cyano, azido) via Suzuki, Sonogashira, and other cross-coupling reactions. rsc.org
Electrophilic Aromatic Substitution: This approach is used to introduce substituents onto the indole ring. For instance, alkyne-substituted indoles can be reacted with an electrophilic alanine (B10760859) equivalent in a Friedel-Crafts-type reaction to produce alkyne-substituted tryptophans, which are useful as chemical probes for "click" chemistry. nih.gov
Enzymatic Synthesis: Engineered enzymes can accept a broader range of substrates than their wild-type counterparts. An engineered tryptophan synthase subunit has been shown to react with L-threonine (instead of L-serine) and various indole analogs to create β-branched tryptophan derivatives, such as (2S,3S)-β-methyltryptophan. nih.gov
Modifying the indole ring with substituents like hydroxyl or amino groups is of significant interest as these derivatives are often found in natural products or serve as important biological precursors. nih.govnih.gov
Synthesis of Hydroxy-Tryptophan Derivatives: 5-Hydroxytryptophan (B29612) is a key precursor to the neurotransmitter serotonin (B10506). nih.gov Its synthesis can be achieved through various methods. Chemically, it can be prepared via selective oxidation of tryptophan. nih.gov Biotechnological routes have also been developed, where engineered E. coli strains are used to produce 5-hydroxytryptophan directly from glucose. nih.govresearchgate.net These engineered pathways often involve the expression of an aromatic amino acid hydroxylase to convert tryptophan to 5-hydroxytryptophan. nih.gov
Synthesis of Amino-Indole Derivatives: The synthesis of amino-indoles, such as 3-aminoindoles, can be challenging. A two-step microwave-assisted method has been developed for the synthesis of unprotected 2-aryl-1H-indol-3-amines from isatin-derived nitriles, providing a route to this class of compounds. mdpi.com
| Derivative Class | Example Compound | Synthetic Approach | Reference |
|---|---|---|---|
| Hydroxy-indole | 5-Hydroxytryptophan (5-HTP) | Selective oxidation of tryptophan | nih.gov |
| Hydroxy-indole | 5-Hydroxytryptophan (5-HTP) | Microbial fermentation using engineered E. coli | nih.gov |
| Amino-indole | 2-Aryl-1H-indol-3-amine | Microwave-assisted reaction of isatin-derived nitriles with hydrazine | mdpi.com |
| Alkyne-substituted | 5- or 6-alkyne-tryptophan | Friedel-Crafts alkylation using alkyne-substituted indoles | nih.gov |
| β-branched | (2S,3S)-β-methyltryptophan | Engineered tryptophan synthase with L-threonine as substrate | nih.gov |
Synthesis of Substituted this compound Derivatives
Side Chain Modifications
Modification of the side chain of this compound is a key strategy for altering its biological activity and physicochemical properties. Research has explored various approaches to introduce new functional groups or spacers to the core structure.
One area of investigation involves the modification of the glyoxamide chain in indole-3-glyoxamide derivatives, which are structurally related to tryptophan. For instance, new analogs of N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide were synthesized where an amino acid spacer, such as glycine, was introduced into the glyoxamide chain. nih.gov This modification strategy aims to explore the structure-activity relationship of these compounds as potential anticancer agents. nih.gov Another approach has been to relocate the glyoxamide chain to different positions on the indole skeleton, such as positions 4 and 5, to assess the impact on biological activity. nih.gov
A more general strategy for creating asymmetric β-indoylated amino acids involves the 8-aminoquinoline (B160924) (8AQ)-directed C(sp³)–H functionalization of protected amino acid precursors. nih.gov This method allows for the systematic variation of the indole group's position within a peptide, which can significantly influence its biological function, as demonstrated in the development of ghrelin receptor inverse agonists. nih.gov Protecting groups are crucial in these syntheses; for the tryptophan indole nitrogen, a formyl group is common in Boc chemistry, while a Boc group is often used in Fmoc chemistry to prevent side reactions during peptide synthesis. peptide.com
Table 1: Examples of Side Chain Modifications of Tryptophan Analogs
| Modification Strategy | Starting Compound/Precursor | Resulting Analog | Purpose/Application | Reference |
|---|---|---|---|---|
| Introduction of Amino Acid Spacer | N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide | Glycine derivative of the starting glyoxamide | Anticancer properties | nih.gov |
| Relocation of Glyoxamide Chain | Indole skeleton | (Indol-4-yl)glyoxamides and (Indol-5-yl)glyoxamides | Anticancer properties | nih.gov |
| Asymmetric β-indoylation | Suitably protected amino acid precursors with 8-aminoquinoline directing group | Asymmetric β-indoylated amino acids (e.g., (indol-3-yl)-3-phenylalanine) | Systematic variation of indole group position in bioactive peptides | nih.gov |
Formation of Schiff Bases from Tryptophan
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). wikipedia.org The amino group of this compound can react with various aldehydes to form Schiff bases, which are versatile ligands in coordination chemistry and serve as intermediates in biological reactions. wikipedia.orgnih.govresearchgate.net
The synthesis typically involves the condensation of L-tryptophan with an aldehyde, such as isomeric pyridinecarboxaldehydes or 2'-hydroxyacetophenone. nih.govjocpr.com For example, Schiff bases derived from L-tryptophan and 2-, 3-, and 4-pyridinecarboxaldehydes have been synthesized by reacting the potassium salt of L-tryptophan with the respective aldehyde in an alcohol solution. nih.gov This reaction is carried out under controlled temperatures (5°C–25°C) and a 1:1 molar ratio, achieving yields of up to 85%. nih.gov The formation of the azomethine (–C=N–) group is a key characteristic of these compounds and is essential for their biological activity. nih.gov
These tryptophan-derived Schiff bases can act as ligands to form coordination complexes with various metal ions, such as copper(II), nickel(II), zinc(II), and cobalt(II). nih.govjocpr.com The synthesis of these metal complexes often proceeds in an alcohol medium without the preliminary isolation of the Schiff base ligand. nih.gov Characterization techniques such as IR spectroscopy are used to confirm the formation of both the Schiff base and its metal complex. For instance, a shift in the N-H stretching frequency of the tryptophan indole ring upon Schiff base formation is observed, indicating intramolecular interactions. nih.gov
Table 2: Synthesis of Schiff Bases from L-Tryptophan
| Reactants | Reaction Conditions | Product (Schiff Base) | Yield | Reference |
|---|---|---|---|---|
| L-Tryptophan (potassium salt), 2-pyridinecarboxaldehyde | Alcohol solution, 5-25°C, 1:1 molar ratio | 2pyr.Trp (C₁₇H₁₄N₃O₂K) | Up to 85% | nih.gov |
| L-Tryptophan (potassium salt), 3-pyridinecarboxaldehyde | Alcohol solution, 5-25°C, 1:1 molar ratio | 3pyr.Trp (C₁₇H₁₄N₃O₂K) | Up to 75% | nih.gov |
| L-Tryptophan (potassium salt), 4-pyridinecarboxaldehyde | Alcohol solution, 5-25°C, 1:1 molar ratio | 4pyr.Trp (C₁₇H₁₄N₃O₂K) | Up to 80% | nih.gov |
| L-Tryptophan, 2'-hydroxyacetophenone | Not specified | Tridentate Schiff base ligand | Not specified | jocpr.com |
Preparation of Isotope-Labeled this compound for Mechanistic Studies
Isotopically labeled this compound is an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques used to study protein structure, dynamics, and reaction mechanisms. nih.govwhiterose.ac.uk Both chemical and biological methods are employed for its preparation. chempep.com
Biological production in overexpression systems like Escherichia coli is a common approach. nih.govnih.gov Selective labeling of tryptophan residues can be achieved by supplementing the cell culture medium with isotopically enriched metabolic precursors. whiterose.ac.uk
Indole : Using labeled indole allows for the selective labeling of the tryptophan side chain. whiterose.ac.ukresearchgate.net However, the activity of L-tryptophan indole lyase (tryptophanase) in E. coli can cleave tryptophan, leading to the scrambling of isotopic labels. nih.gov A developed protocol mimics cell-cell communication by adding specific concentrations of unlabeled indole along with ¹⁵N₂-L-tryptophan at dedicated time points during fermentation. This strategy suppresses tryptophanase activity and significantly increases labeling efficiency. nih.gov
Anthranilic acid : This precursor allows for both ¹⁵N and ¹³C labeling of the side-chain with minimal scrambling. whiterose.ac.ukresearchgate.net
Indolepyruvate : As part of the tryptophan degradation pathway, labeled indolepyruvate can also be used for isotopic labeling. whiterose.ac.ukresearchgate.net
Chemical synthesis provides precise control over the position of the isotopic label but can be more complex. chempep.com For example, various isotopomers of tryptophan labeled with deuterium (B1214612) and tritium (B154650) at the C2 and C3 positions of the side chain have been synthesized chemically. nih.gov Another method involves the reduction of 5-bromo-dl-tryptophan (B555194) with gaseous deuterium or tritium to produce labeled tryptophan. nih.gov
Table 3: Precursors for Isotopic Labeling of Tryptophan
| Precursor | Isotope(s) Incorporated | Labeling Strategy | Key Considerations | Reference |
|---|---|---|---|---|
| Indole | ¹³C, ¹⁵N, ²H | Biological (E. coli expression) | Can be used for selective side-chain labeling. Tryptophanase activity may cause label scrambling. | whiterose.ac.uknih.govresearchgate.net |
| Anthranilic acid | ¹³C, ¹⁵N | Biological (E. coli expression) | Allows side-chain labeling with minimal scrambling. | whiterose.ac.ukresearchgate.net |
| Indolepyruvate | ¹³C, ¹⁵N | Biological (E. coli expression) | Utilizes the tryptophan degradation pathway for incorporation. | whiterose.ac.ukresearchgate.net |
| 5-bromo-dl-tryptophan | ²H, ³H | Chemical Synthesis | Reduction with isotopic gas introduces labels. | nih.gov |
Generation of Non-Canonical this compound Analogues
The synthesis of non-canonical (or unnatural) amino acids, including analogs of this compound, expands the chemical diversity available for creating novel peptides and proteins with enhanced or unique properties. princeton.edunih.gov These analogs are valuable as building blocks in medicinal chemistry and as probes in chemical biology. acs.org
Several synthetic strategies have been developed:
Enzymatic Synthesis : The enzyme tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is a powerful biocatalyst for synthesizing tryptophan analogs. acs.orgdigitellinc.com TrpB catalyzes the condensation of indole (or an indole analog) with L-serine to form the corresponding tryptophan analog. digitellinc.com Directed evolution has been applied to TrpB to create variants capable of accepting a broader range of substrates, including bulky or electron-deficient indoles, that are poorly accepted by the wild-type enzyme. acs.orgdigitellinc.com This platform enables the efficient, single-step synthesis of various non-canonical tryptophan analogs from inexpensive starting materials. digitellinc.com
Metallaphotoredox Catalysis : A two-step process utilizing photocatalytic cross-electrophile coupling can convert serine into a wide array of optically pure unnatural amino acids. princeton.edu This method has been used to produce artificial analogs of tryptophan, such as unnatural 5- and 6-substituted isomers, by coupling a bromoalkyl intermediate with functionalized indole halides. princeton.edu
Genetic Code Expansion : This technique allows for the site-specific incorporation of non-canonical amino acids directly into proteins in living cells. nih.govnih.gov An engineered aminoacyl-tRNA synthetase/tRNA pair is used to recognize a stop codon (e.g., an amber codon) and insert a specific non-canonical amino acid at that position during protein translation. nih.gov This has been used to introduce analogs like p-azido-phenylalanine and benzoyl-phenylalanine into proteins to serve as chemical handles for labeling or crosslinking studies. nih.gov
These methodologies provide access to a vast array of tryptophan analogs with diverse functionalities, including those with modified electronic properties, altered steric profiles, or bioorthogonal reactive groups for subsequent chemical modification. acs.orgacs.orgresearchgate.net
Table 4: Methodologies for Generating Non-Canonical Tryptophan Analogs
| Methodology | Key Reagents/Components | Examples of Analogs Produced | Key Features | Reference |
|---|---|---|---|---|
| Enzymatic Synthesis (Tryptophan Synthase) | Evolved TrpB enzyme, L-serine, indole analogs (e.g., nitroindoles) | Nitro-tryptophans, other substituted tryptophan analogs | Biocatalytic, high chemo- and stereoselectivity, single-step reaction. | acs.orgdigitellinc.com |
| Metallaphotoredox Catalysis | Serine-derived bromoalkyl intermediate, aryl halides (e.g., iodoindoles), photocatalyst | 5- and 6-substituted tryptophan isomers | Produces optically pure amino acids, tolerant of various functional groups. | princeton.edu |
| Genetic Code Expansion | Orthogonal aminoacyl-tRNA synthetase/tRNA pair, non-canonical amino acid | Analogs with azides, ketones, or other bioorthogonal groups incorporated into proteins | Site-specific incorporation into proteins in vivo. | nih.govnih.gov |
Biosynthetic Pathways and Regulatory Mechanisms of L Tryptophan
Overview of De Novo Biosynthesis in Microorganisms and Plants
The de novo synthesis of L-Tryptophan is a well-conserved pathway that initiates from the shikimate pathway, which ultimately produces chorismate, a critical branch-point metabolite. nih.govnih.govnih.gov From chorismate, a dedicated series of enzymatic reactions leads exclusively to the formation of L-Tryptophan. cabidigitallibrary.orgresearchgate.net While the core chemical reactions are highly conserved across diverse microbial genomes and in plants, the organization and regulation of the genes encoding the biosynthetic enzymes can show significant variation. nih.gov In many bacteria, such as Escherichia coli, these genes are famously organized into a single transcriptional unit known as the trp operon. numberanalytics.comkhanacademy.org
The journey to synthesizing L-Tryptophan begins with primary metabolites derived from two core metabolic pathways: glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.govmdpi.com Specifically, phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose-4-phosphate (E4P), generated in the non-oxidative branch of the PPP, serve as the initial substrates. mdpi.comyoutube.comresearchgate.net The condensation of these two precursors, catalyzed by DAHP synthase, marks the entry point into the aromatic amino acid biosynthetic route and is a critical step in directing carbon flow from central metabolism toward L-Tryptophan production. mdpi.comyoutube.comresearchgate.net The reliance on PEP makes L-Tryptophan synthesis sensitive to the cell's energy status and carbohydrate metabolism, as the glucose transport system in some bacteria also consumes PEP. mdpi.com
The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate and erythrose-4-phosphate into chorismate. wikipedia.orgnih.govyoutube.com This pathway is common to the biosynthesis of all three aromatic amino acids—tryptophan, phenylalanine, and tyrosine—and is found in bacteria, fungi, algae, and plants, but not in mammals. wikipedia.orgnih.gov
The key steps of the shikimate pathway are as follows:
DAHP synthase catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). mdpi.comyoutube.com
3-dehydroquinate synthase converts DAHP to 3-dehydroquinate. wikipedia.orgyoutube.com
3-dehydroquinate dehydratase catalyzes the formation of 3-dehydroshikimate. wikipedia.org
Shikimate dehydrogenase reduces 3-dehydroshikimate to produce shikimate. wikipedia.org
Shikimate kinase phosphorylates shikimate to yield shikimate 3-phosphate. wikipedia.orgyoutube.com
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase adds another molecule of PEP to shikimate 3-phosphate to form EPSP. wikipedia.orgyoutube.com
Chorismate synthase catalyzes the final reaction, converting EPSP into chorismate. wikipedia.orgyoutube.com
Chorismate stands as the final product of the shikimate pathway and a crucial metabolic branch point, serving as the precursor for tryptophan, tyrosine, and phenylalanine. nih.govcabidigitallibrary.orgresearchgate.net
From the branch point metabolite chorismate, the synthesis of L-Tryptophan proceeds through a specific pathway involving five main enzymatic reactions in microorganisms. cabidigitallibrary.orgnih.gov This branch begins with the conversion of chorismate to anthranilate. nih.govresearchgate.net The subsequent steps involve the condensation of anthranilate with phosphoribosyl pyrophosphate (PRPP) to generate phosphoribosylanthranilate. youtube.comwikipedia.org This intermediate is then isomerized, and after a series of transformations, indole-3-glycerol phosphate is produced. youtube.comresearchgate.net In the final step, the enzyme tryptophan synthase catalyzes the reaction of indole (B1671886) with serine to form L-Tryptophan. nih.govwikipedia.org In E. coli, the enzymes for this branch pathway are encoded by the trpE, trpD, trpC, trpB, and trpA genes. numberanalytics.com
Key Enzymology of L-Tryptophan Biosynthesis
The efficiency and regulation of L-Tryptophan synthesis are controlled by key enzymes that catalyze rate-limiting steps and are subject to feedback inhibition.
Anthranilate synthase (AS) catalyzes the first committed step in the L-Tryptophan-specific biosynthetic pathway: the conversion of chorismate to anthranilate. researchgate.netebi.ac.uk This enzyme is a critical point for metabolic regulation. nih.gov In many bacteria, AS is a heterotetrameric complex composed of two different subunits, encoded by the trpE and trpG genes. numberanalytics.comebi.ac.ukwikipedia.org
Mechanism : The reaction involves the transfer of an amino group from glutamine (or ammonia) to chorismate, with the concurrent elimination of pyruvate (B1213749). ebi.ac.ukwikipedia.org The TrpG subunit functions as a glutamine amidotransferase, hydrolyzing glutamine to produce ammonia (B1221849), which is then channeled to the TrpE subunit. ebi.ac.uk The TrpE subunit binds chorismate and uses the ammonia to synthesize anthranilate. ebi.ac.uknih.gov
Regulation : Anthranilate synthase activity is primarily regulated by allosteric feedback inhibition from the final product of the pathway, L-Tryptophan. nih.govannualreviews.org When tryptophan levels are high, it binds to a regulatory site on the AS enzyme, causing a conformational change that inhibits its catalytic activity. numberanalytics.comnih.gov This prevents the overproduction of tryptophan, conserving cellular resources. numberanalytics.comkhanacademy.org In plants like Arabidopsis thaliana, there are multiple genes encoding AS subunits, which are expressed differentially, suggesting complex regulation related to development and defense responses. nih.gov
Phosphoribosylanthranilate transferase (PAT), also known as anthranilate phosphoribosyltransferase (AnPRT) and encoded by the trpD gene in E. coli, catalyzes the second step in the tryptophan branch pathway. nih.govnih.govroyalsocietypublishing.org In plants such as Arabidopsis thaliana, this enzyme is encoded by the PAT1 gene. nih.gov
Activity : PAT catalyzes the transfer of a phosphoribosyl group from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) and releasing pyrophosphate. royalsocietypublishing.org The reaction requires a divalent metal ion, typically Mg2+, to facilitate the displacement of pyrophosphate. royalsocietypublishing.org The enzyme is typically a homodimer, with the active site located in the hinge region between two domains. royalsocietypublishing.org Structural studies have provided detailed insights into its catalytic mechanism, including the binding of substrates and the role of flexible loops in the active site. royalsocietypublishing.org In some bacteria, this enzyme exists as an aggregate with anthranilate synthase. wikipedia.org
Data Tables
Table 1: Key Enzymes in L-Tryptophan Biosynthesis
| Enzyme Name | Gene (E. coli) | Function | Regulation |
|---|---|---|---|
| DAHP Synthase | aroG, aroF, aroH | Condenses PEP and E4P to form DAHP. mdpi.comyoutube.com | Feedback inhibition by aromatic amino acids. annualreviews.org |
| Chorismate Synthase | aroC | Converts EPSP to chorismate. wikipedia.orgyoutube.com | - |
| Anthranilate Synthase (AS) | trpE, trpG | Converts chorismate to anthranilate. researchgate.netebi.ac.uk | Feedback inhibition by L-Tryptophan. numberanalytics.comnih.gov |
| Phosphoribosylanthranilate Transferase (PAT/AnPRT) | trpD | Converts anthranilate and PRPP to phosphoribosylanthranilate. nih.govroyalsocietypublishing.org | Substrate inhibition by anthranilate has been reported. royalsocietypublishing.org |
| Phosphoribosylanthranilate Isomerase (PRAI) | trpF | Isomerizes phosphoribosylanthranilate. nih.govwikipedia.org | - |
| Indole-3-glycerol Phosphate Synthase (IGPS) | trpC | Forms indole-3-glycerol phosphate. numberanalytics.comnih.gov | - |
Table 2: Overview of Biosynthetic Pathways
| Pathway Name | Precursors | Key Product(s) | Function in L-Tryptophan Synthesis |
|---|---|---|---|
| Glycolysis | Glucose | Phosphoenolpyruvate (PEP) | Provides one of the two initial building blocks for the aromatic amino acid pathway. nih.govmdpi.com |
| Pentose Phosphate Pathway | Glucose-6-Phosphate | Erythrose-4-Phosphate (E4P) | Provides the second initial building block for the aromatic amino acid pathway. nih.govmdpi.com |
| Shikimate Pathway | PEP, E4P | Chorismate | A seven-step common pathway to produce the branch-point precursor for all aromatic amino acids. wikipedia.orgnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-amino-2-(1H-indol-3-yl)propanoic acid |
| 3-dehydroquinate |
| 3-dehydroshikimate |
| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| 5-phospho-D-ribose 1-diphosphate (PRPP) |
| Alanine (B10760859) |
| Ammonia |
| Anthranilate |
| Arogenate |
| Chorismate |
| Erythrose-4-phosphate (E4P) |
| Glutamate |
| Glutamine |
| Indole |
| Indole-3-glycerol phosphate |
| L-Tryptophan |
| N-(5-phosphoribosyl)-anthranilate (PRA) |
| Phenylalanine |
| Phosphoenolpyruvate (PEP) |
| Pyrophosphate |
| Pyruvate |
| Serine |
| Shikimate |
| Shikimate 3-phosphate |
Tryptophan Synthase (TSα and TSβ Subunits) Catalysis
Tryptophan synthase (TS) is a remarkable enzyme complex that catalyzes the final two steps in the biosynthesis of L-tryptophan. wikipedia.orgresearchgate.net It typically exists as an α2β2 heterotetramer, with the α- and β-subunits encoded by the trpA and trpB genes, respectively. wikipedia.orgresearchgate.net
The α-subunit (TrpA) is responsible for the retro-aldol cleavage of 3-indole-D-glycerol 3'-phosphate (IGP) to produce indole and D-glyceraldehyde 3'-phosphate (G3P). wikipedia.orgnih.govnih.gov The β-subunit (TrpB) then catalyzes an irreversible condensation reaction between the indole molecule and L-serine to form L-tryptophan, a process that requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.orgnih.govnih.gov
A defining feature of this enzyme complex is the presence of a 25 Ångstrom-long hydrophobic tunnel that connects the active site of the α-subunit to the active site of the β-subunit. wikipedia.orgnih.gov This intramolecular tunnel facilitates a process known as substrate channeling, whereby the indole intermediate diffuses directly from the α-site to the β-site. wikipedia.org This is crucial because it prevents the volatile and membrane-permeable indole from escaping into the cellular environment and being lost. wikipedia.org
The assembly of the α and β subunits into the α2β2 complex leads to significant conformational changes in both subunits, resulting in their reciprocal activation. wikipedia.orgnih.gov The catalytic activities of the individual subunits are low in isolation but increase substantially upon complex formation. pnas.org This intersubunit communication is a form of allosteric regulation, where ligand binding and catalytic events at one active site influence the activity at the other, ensuring the efficient and synchronized synthesis of tryptophan. nih.govnih.govaip.org
| Enzyme Subunit | Gene | Function | Key Features |
| Tryptophan Synthase α (TrpA) | trpA | Catalyzes the cleavage of Indole-3-glycerol phosphate (IGP) into indole and glyceraldehyde-3-phosphate (G3P). wikipedia.orgproteopedia.org | Contains a TIM barrel conformation. wikipedia.org Activity is allosterically enhanced by the β-subunit. pnas.org |
| Tryptophan Synthase β (TrpB) | trpB | Catalyzes the PLP-dependent condensation of indole and L-serine to form L-tryptophan. wikipedia.orgnih.gov | Connected to the α-subunit by a 25 Å hydrophobic tunnel for indole channeling. wikipedia.org Activity is allosterically regulated by the α-subunit. aip.org |
Other Pathway Enzymes (e.g., Transketolase)
The biosynthesis of L-tryptophan is fundamentally dependent on the availability of precursors from central metabolism. The shikimate pathway, which produces the common aromatic precursor chorismate, begins with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P). wikipedia.orgnih.gov
Genetic and Allosteric Regulation of Biosynthetic Flux
The flow of metabolites through the tryptophan biosynthetic pathway is meticulously controlled at multiple levels to ensure that the amino acid is produced only when needed, thus conserving cellular resources. This regulation involves both rapid feedback inhibition of key enzymes and slower, more long-term control of gene expression.
Feedback Inhibition Mechanisms (e.g., DAHP synthase, ANTA synthase, AS)
Feedback inhibition is a rapid and efficient regulatory mechanism where the final product of a pathway allosterically inhibits the activity of an early enzyme in the same pathway. libretexts.orgyoutube.com
DAHP Synthase: The first enzyme of the common shikimate pathway, 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase, is a major control point. wikipedia.org In organisms like Escherichia coli, there are three distinct isoenzymes of DAHP synthase. wikipedia.orgnih.gov The activity of each isoenzyme is feedback-inhibited by one of the three aromatic amino acids: L-phenylalanine, L-tyrosine, or L-tryptophan. nih.govresearchgate.net This allows the cell to independently regulate the total carbon flow entering the aromatic amino acid pathways in response to the specific needs for each end product. wikipedia.org L-tryptophan binding to its specific DAHP synthase isoenzyme decreases the enzyme's catalytic rate and alters its affinity for its substrates. nih.gov
Anthranilate Synthase (AS): Anthranilate synthase catalyzes the first committed step of the tryptophan-specific branch of the pathway, converting chorismate to anthranilate. nih.govacs.org As a critical branchpoint enzyme, it is subject to potent feedback inhibition by L-tryptophan. researchgate.netoup.com Tryptophan binds to an allosteric regulatory site on the TrpE subunit of the enzyme, which is spatially distinct from the active site where chorismate binds. nih.govacs.org This binding event induces a conformational change that inhibits catalytic activity, effectively shutting down the pathway when tryptophan levels are sufficient. nih.govacs.org In some species, such as Brevibacterium flavum, the second enzyme in the pathway, anthranilate phosphoribosyltransferase (PRT), is also subject to feedback inhibition by tryptophan, providing an additional layer of control. oup.com
| Enzyme | Regulatory Molecule | Mechanism of Action |
| DAHP Synthase | L-Tryptophan | Allosteric feedback inhibition of the Trp-sensitive isoenzyme, reducing carbon flow into the shikimate pathway. nih.gov |
| Anthranilate Synthase (AS) | L-Tryptophan | Allosteric feedback inhibition; Trp binds to the TrpE subunit, acting as a competitive inhibitor with respect to chorismate. acs.orgresearchgate.net |
| Anthranilate Phosphoribosyltransferase (PRT) | L-Tryptophan | Noncompetitive feedback inhibition (observed in some bacteria like B. flavum). oup.com |
Transcriptional and Translational Control
In many bacteria, the genes encoding the enzymes for tryptophan biosynthesis are clustered together in the trp operon, allowing for coordinated regulation of their expression. microbenotes.comwikipedia.org
Transcriptional Repression: The primary mechanism of control is repression. wikipedia.org The expression of the trp operon is regulated by the Trp repressor protein, encoded by the trpR gene. khanacademy.orglibretexts.org In the absence of tryptophan, the Trp repressor is in an inactive state and cannot bind to DNA. microbenotes.com This allows RNA polymerase to bind to the promoter and transcribe the structural genes of the operon. khanacademy.org When tryptophan levels become high, tryptophan molecules act as co-repressors by binding to the Trp repressor protein. numberanalytics.commicrobenotes.com This binding activates the repressor, causing a conformational change that enables it to bind tightly to the trp operator sequence on the DNA. libretexts.org The bound repressor physically blocks RNA polymerase, thereby halting transcription and shutting down the synthesis of the tryptophan biosynthetic enzymes. microbenotes.comlibretexts.org
Attenuation: A second layer of transcriptional regulation, known as attenuation, provides a more sensitive response to tryptophan availability. microbenotes.comkhanacademy.org This mechanism depends on the tight coupling of transcription and translation in bacteria. khanacademy.org The trp operon's mRNA contains a leader sequence with a short open reading frame that includes two adjacent tryptophan codons. microbenotes.com
When tryptophan is abundant, ribosomes translate this leader peptide quickly. This rapid movement allows a specific terminator hairpin structure to form in the nascent mRNA, which causes the transcribing RNA polymerase to dissociate from the DNA, prematurely terminating transcription. microbenotes.comkhanacademy.org
When tryptophan is scarce, the ribosome stalls at the two Trp codons, waiting for a charged tRNATrp. khanacademy.org This stalling prevents the formation of the terminator hairpin and instead favors the formation of an alternative, anti-terminator hairpin structure, allowing transcription to proceed through the entire operon. microbenotes.comkhanacademy.org
Translational Control: In some bacteria, such as Bacillus subtilis, regulation also occurs at the level of translation. nih.gov In this organism, the tryptophan-activated RNA-binding attenuation protein (TRAP) binds to the trp leader RNA in the presence of high tryptophan levels. wikipedia.orgnih.gov This binding not only promotes transcription termination but can also directly block the ribosome-binding site of the first gene, trpE, thereby inhibiting the initiation of translation. nih.gov
Precursor Supply Regulation
The cellular concentrations of PEP and E4P can be limiting factors for the entire aromatic amino acid biosynthetic network. researchgate.net Therefore, the regulation of enzymes in central carbon metabolism indirectly controls the flux towards tryptophan. Metabolic engineering strategies have demonstrated that balancing the supply of these precursors is crucial for achieving high-level production of tryptophan. researchgate.netnih.gov By engineering the promoters of genes involved in PEP and E4P synthesis, it is possible to optimize their availability and channel more carbon into the tryptophan pathway. nih.gov Similarly, the supply of L-serine, which provides the side chain of tryptophan, can also be a regulatory bottleneck. igem.orgresearchgate.net This highlights that the regulation of tryptophan biosynthesis is integrated with the broader metabolic network of the cell.
Metabolic Pathways and Enzymatic Transformations of L Tryptophan
The Kynurenine (B1673888) Pathway (KP) of Tryptophan Catabolism
The KP represents the main route for tryptophan degradation in mammals. nih.govnih.gov It is a cascade of enzymatic reactions that begins with the oxidation of tryptophan and leads to the production of several neuroactive and immunomodulatory metabolites before culminating in the synthesis of NAD+. nih.govmdpi.com Dysregulation of the KP has been associated with a variety of conditions, underscoring its physiological importance. wikipedia.orgnih.gov
The first and rate-limiting step of the Kynurenine Pathway is the oxidative cleavage of the indole (B1671886) ring of L-Tryptophan to form N-formylkynurenine. nih.goved.ac.uknih.gov This reaction is catalyzed by a family of heme-containing dioxygenase enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), which has two isoforms, IDO1 and IDO2. nih.govnih.govspandidos-publications.comwikipedia.org These enzymes are central control points for the flux of tryptophan into the KP. nih.gov
Both TDO and IDO are heme-containing proteins that utilize molecular oxygen to catalyze the oxidation of L-tryptophan. nih.goved.ac.uk The catalytic mechanism involves the binding of L-tryptophan and dioxygen to the heme iron at the active site. nih.goved.ac.uk The catalytic activity requires the heme iron to be in the reduced ferrous (Fe2+) state. researchgate.netfrontiersin.org The proposed mechanism proceeds through the formation of a hydroperoxide intermediate, which then rearranges (via a Criegee or dioxetane mechanism) to yield the product, N-formylkynurenine. nih.goved.ac.uknih.gov
Despite catalyzing the same reaction, TDO and IDO exhibit significant differences in substrate specificity. nih.gov
Tryptophan 2,3-dioxygenase (TDO) is highly specific for its substrate, L-tryptophan. nih.govresearchgate.net It shows significantly less activity towards D-tryptophan and other indoleamine derivatives. pnas.orgacs.org
Indoleamine 2,3-dioxygenase (IDO1) displays a much broader substrate specificity. nih.gov In addition to L-tryptophan, it can metabolize D-tryptophan, tryptamine (B22526), and serotonin (B10506), suggesting a wider range of potential biological functions compared to the highly specific TDO. nih.govpnas.org IDO2 is another isoform, but its physiological role is less understood. spandidos-publications.com
The activities of TDO and IDO1 are tightly regulated by multiple factors, ensuring control over tryptophan metabolism in response to physiological demands.
Hormonal Induction : TDO expression and activity in the liver can be induced by glucocorticoid hormones such as cortisol. researchgate.net
Substrate Activation : TDO is subject to activation by its substrate, L-tryptophan. High levels of tryptophan bind to non-catalytic sites on the TDO enzyme, stabilizing its active tetrameric structure and thus increasing its catabolic activity. pnas.org This mechanism allows for the rapid degradation of excess dietary tryptophan. pnas.org
Cytokine Induction : IDO1 expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). nih.govspandidos-publications.comwikipedia.orgnih.gov This links the KP directly to the immune response, as IDO1 activation in immune and other cells is a key mechanism of immune modulation. nih.govnih.gov
Cofactor Activation : The catalytic cycle of both enzymes requires the heme cofactor to be in its reduced ferrous (Fe2+) form. researchgate.net The inactive ferric (Fe3+) form must be reduced to activate the enzyme, a process that can be influenced by cellular reducing agents like ascorbate (B8700270) in vitro. researchgate.net
While TDO and the IDO isozymes (IDO1 and IDO2) are functionally homologous in that they catalyze the same rate-limiting reaction, they exhibit distinct tissue distribution and primary physiological roles. nih.govpnas.org
Tissue Specificity : TDO expression is primarily restricted to the liver, where it plays a major role in regulating systemic tryptophan levels derived from the diet. nih.goved.ac.ukwikipedia.org In contrast, IDO1 is expressed in numerous extrahepatic tissues and cell types, including the lungs, placenta, and various immune cells like macrophages and dendritic cells. nih.govspandidos-publications.comwikipedia.org IDO2 expression appears to be more restricted and is basally expressed. nih.gov
Following the initial oxidation of tryptophan, the resulting N-formylkynurenine is rapidly converted to L-kynurenine by the enzyme kynurenine formamidase. researchgate.net L-kynurenine is a central branch-point metabolite in the pathway, from which several distinct sub-pathways diverge, leading to the formation of a variety of bioactive molecules. nih.govnih.govwikipedia.org
From the central intermediate L-kynurenine, the pathway branches into three main routes, each initiated by a different enzyme:
Formation of 3-hydroxykynurenine (3-HK) : L-kynurenine can be hydroxylated by the enzyme kynurenine 3-monooxygenase (KMO) , an FAD-dependent enzyme, to produce 3-hydroxykynurenine. wikipedia.orgnih.govfrontiersin.org This is considered a major branch of the pathway under physiological conditions. nih.gov 3-HK is a precursor for the synthesis of xanthurenic acid and, further downstream, quinolinic acid. frontiersin.orgresearchgate.net
Formation of Kynurenic Acid (KYNA) : Through a transamination reaction, L-kynurenine is irreversibly converted to kynurenic acid. researchgate.netnih.gov This reaction is catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs) , which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent. frontiersin.orgresearchgate.net Several KAT isozymes have been identified (KAT I-IV), which control the production of this neuroprotective metabolite. frontiersin.org
Formation of Anthranilic Acid (AA) : L-kynurenine can be cleaved by the enzyme kynureninase (KYNU) , another PLP-dependent enzyme, to yield anthranilic acid and alanine (B10760859). nih.govresearchgate.netresearchgate.net Anthranilic acid can then be further metabolized within the pathway. nih.gov
These initial downstream branches determine the relative production of different bioactive kynurenine metabolites, which have diverse physiological and pathological effects. nih.gov
Enzymes of the Kynurenine Pathway
| Enzyme Name | Abbreviation | Function | Cofactor(s) |
| Tryptophan 2,3-Dioxygenase | TDO | Converts L-Tryptophan to N-formylkynurenine | Heme |
| Indoleamine 2,3-Dioxygenase | IDO1/IDO2 | Converts L-Tryptophan to N-formylkynurenine | Heme |
| Kynurenine Formamidase | Converts N-formylkynurenine to L-Kynurenine | - | |
| Kynurenine 3-Monooxygenase | KMO | Converts L-Kynurenine to 3-Hydroxykynurenine | FAD, NADPH |
| Kynurenine Aminotransferase | KAT | Converts L-Kynurenine to Kynurenic Acid | Pyridoxal 5'-phosphate (PLP) |
| Kynureninase | KYNU | Converts L-Kynurenine to Anthranilic Acid | Pyridoxal 5'-phosphate (PLP) |
Downstream Metabolites and Enzymatic Conversions within the KP
Quinolinic Acid and Niacin Biosynthesis
The kynurenine pathway is the principal route for L-tryptophan degradation, accounting for approximately 95% of its metabolism. wikipedia.orgnih.gov This pathway is a cascade of enzymatic reactions that ultimately leads to the production of several important molecules, including quinolinic acid and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a form of niacin (Vitamin B3). wikipedia.orgdroracle.ai
The conversion of tryptophan to niacin is a multi-step process that primarily occurs in the liver, which is the only organ containing all the necessary enzymes for the complete pathway. nih.gov The initial and rate-limiting step is the conversion of L-tryptophan to N'-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govdroracle.ai Following a series of transformations, 3-hydroxyanthranilic acid is produced, which is then converted to quinolinic acid. Quinolinic acid subsequently serves as a substrate for the synthesis of NAD+. nih.govresearchgate.net The efficiency of this conversion is influenced by the activity of key enzymes and the availability of cofactors such as vitamin B6 and riboflavin. droracle.ainih.gov While the liver plays the central role, it can also import kynurenine produced in other tissues to synthesize nicotinamide, which is then distributed throughout the body. nih.gov
| Key Enzyme | Substrate | Product | Location |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | N'-formylkynurenine | Liver |
| Indoleamine 2,3-dioxygenase (IDO) | L-Tryptophan | N'-formylkynurenine | Extrahepatic tissues |
| Kynureninase | 3-Hydroxykynurenine | 3-Hydroxyanthranilic acid | Liver, Kidneys |
| Quinolinic acid phosphoribosyltransferase (QPRT) | Quinolinic acid | Nicotinic acid mononucleotide | Liver |
The Serotonin Pathway (5-HT Pathway)
Approximately 1-2% of L-tryptophan is metabolized through the serotonin pathway, which is vital for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT). frontiersin.org This pathway is particularly active in the central nervous system and the gastrointestinal tract. creative-proteomics.com Serotonin plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. creative-proteomics.comtopview.ai
The synthesis of serotonin from tryptophan involves a two-step enzymatic process. nih.govyoutube.com The availability of tryptophan is a key factor influencing the rate of serotonin production. nih.gov
The initial and rate-limiting step in the serotonin pathway is the hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). wikipedia.org
Two isoforms of TPH exist: TPH1 and TPH2. wikipedia.orgnih.gov
TPH1 is predominantly expressed in peripheral tissues, such as the gut and the pineal gland. wikipedia.orgphysiology.org
TPH2 is the primary isoform found in the brain and is responsible for the synthesis of serotonin in the central nervous system. nih.govphysiology.org
These two isoforms share about 71% of their amino acid sequence but differ in their kinetic properties and tissue distribution. nih.govnih.gov The activity of TPH can be modulated by factors such as phosphorylation, which can increase its enzymatic rate. wikipedia.org
| TPH Isoform | Primary Location | Function |
| TPH1 | Peripheral tissues (gut, pineal gland) | Synthesis of peripheral serotonin |
| TPH2 | Central Nervous System (neurons) | Synthesis of central nervous system serotonin |
Following the action of TPH, the newly synthesized 5-hydroxytryptophan (5-HTP) is rapidly converted to serotonin. nih.govwikipedia.org This conversion is a decarboxylation reaction, meaning it involves the removal of a carboxyl group. youtube.com
The enzyme responsible for this step is aromatic L-amino acid decarboxylase (AADC), also known as 5-HTP decarboxylase. creative-proteomics.comresearchgate.net AADC is a versatile enzyme that requires pyridoxal phosphate (B84403) (the active form of vitamin B6) as a cofactor to function. youtube.comwikipedia.org This reaction occurs in both the nervous tissue and the liver. wikipedia.org Unlike serotonin, 5-HTP can cross the blood-brain barrier, making its formation a critical step for central serotonin synthesis. wikipedia.org
Serotonin produced in the pineal gland serves as the precursor for the synthesis of melatonin (B1676174), a hormone that regulates the sleep-wake cycle. topview.ainih.gov The synthesis of melatonin from serotonin is a two-step enzymatic process. numberanalytics.comresearchgate.net
The first step is the N-acetylation of serotonin to form N-acetylserotonin. numberanalytics.com This reaction is catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase. nih.govpnas.org The activity of AANAT is highly regulated and is responsible for the characteristic nocturnal peak in melatonin production. numberanalytics.compnas.org
In the second and final step, N-acetylserotonin is methylated to produce melatonin. nih.gov The enzyme that catalyzes this reaction is N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT). numberanalytics.comnih.gov
| Enzyme | Substrate | Product |
| Arylalkylamine N-acetyltransferase (AANAT) | Serotonin | N-acetylserotonin |
| N-acetylserotonin O-methyltransferase (ASMT) | N-acetylserotonin | Melatonin |
The Indole Pathway (Microbial Tryptophan Metabolism)
A significant portion of dietary tryptophan that reaches the colon is metabolized by the gut microbiota through the indole pathway. frontiersin.orginserm.fr This pathway involves the direct conversion of tryptophan into indole and a variety of indole derivatives by bacterial enzymes. nih.govmdpi.com These microbial metabolites can have profound effects on host physiology, including immune function and gut barrier integrity. nih.govfrontiersin.org
The composition of the gut microbiota plays a crucial role in determining the specific indole derivatives produced. researchgate.netnih.gov For example, bacteria such as Clostridium sporogenes and Ruminococcus gnavus are known to produce indole derivatives. mdpi.com
The key enzyme in the microbial conversion of tryptophan to indole is tryptophanase (TnaA). nih.govfrontiersin.org This enzyme is found in numerous Gram-negative and Gram-positive bacteria, including Escherichia coli, Clostridium species, and Bacteroides species. nih.gov
Tryptophanase catalyzes the cleavage of the side chain from tryptophan, resulting in the formation of indole, pyruvate (B1213749), and ammonia (B1221849). nih.gov The activity of tryptophanase can be influenced by the concentration of tryptophan in the gut. frontiersin.org The indole produced can then be further metabolized by the host or other bacteria into compounds such as indoxyl sulfate. researchgate.netresearchgate.net
Production of Indole and its Derivatives
The gut microbiota plays a pivotal role in the metabolism of L-Tryptophan, leading to the production of indole and a variety of its derivatives, including Indole-3-acetic acid (IAA) and 3-indolepropionic acid (IPA). These microbial metabolites are significant signaling molecules that can influence host physiology.
Indole-3-acetic acid (IAA): The biosynthesis of IAA from L-Tryptophan in microorganisms primarily occurs through two well-characterized pathways:
The Indole-3-Pyruvic Acid (IPA) Pathway: This is considered a major route for IAA production in both bacteria and plants. The pathway initiates with the transamination of L-Tryptophan to indole-3-pyruvic acid (IPyA) by an aminotransferase. Subsequently, IPyA is decarboxylated to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase. The final step involves the oxidation of IAAld to IAA, a reaction that can be catalyzed by an aldehyde dehydrogenase, mutase, or oxidase mdpi.com.
The Indole-3-Acetamide (B105759) (IAM) Pathway: This two-step pathway is well-documented in bacteria. L-Tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. Following this, an IAM hydrolase catalyzes the conversion of IAM to IAA mdpi.com.
3-Indolepropionic acid (IPA): The production of IPA from L-Tryptophan is predominantly carried out by specific gut bacteria, most notably Clostridium sporogenes. This process involves a multi-step enzymatic conversion. Initially, L-Tryptophan is converted to indole by the enzyme tryptophanase. Subsequently, other bacterial enzymes, including those with aminotransferase activity, are thought to be involved in the conversion of indole to IPA wikipedia.orgmdpi.com. Research has shown that gut microbes expressing aromatic amino acid aminotransferase can convert tryptophan to indole-3-pyruvic acid, which can then be further metabolized through a series of reactions to ultimately form IPA nih.gov.
Table 1: Key Enzymes in the Production of Indole Derivatives from L-Tryptophan
| Derivative | Pathway | Key Enzymes |
| Indole-3-acetic acid (IAA) | Indole-3-Pyruvic Acid (IPA) Pathway | Aminotransferase, Indole-3-pyruvate decarboxylase, Aldehyde dehydrogenase/mutase/oxidase mdpi.com |
| Indole-3-Acetamide (IAM) Pathway | Tryptophan-2-monooxygenase, IAM hydrolase mdpi.com | |
| 3-Indolepropionic acid (IPA) | Gut Microbiota Metabolism | Tryptophanase, Aromatic amino acid aminotransferase wikipedia.orgmdpi.comnih.gov |
Other Minor Metabolic Routes
While the majority of L-Tryptophan is catabolized through the kynurenine and serotonin pathways, other minor yet functionally important metabolic routes exist. These include the formation of tryptamine and indolepyruvic acid.
Tryptamine: Tryptamine is a monoamine neurotransmitter and a precursor to various biologically active compounds. Its synthesis from L-Tryptophan is a direct decarboxylation reaction. This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) researchgate.net.
Indolepyruvic Acid (IPA): As mentioned previously, indolepyruvic acid is a key intermediate in one of the biosynthetic pathways of indole-3-acetic acid. The formation of IPA from L-Tryptophan is achieved through a transamination reaction, which is catalyzed by tryptophan transaminase nih.gov.
Table 2: Enzymes in Minor Metabolic Routes of L-Tryptophan
| Metabolite | Enzymatic Transformation | Enzyme |
| Tryptamine | Decarboxylation of L-Tryptophan | Aromatic L-amino acid decarboxylase (AADC) researchgate.net |
| Indolepyruvic Acid | Transamination of L-Tryptophan | Tryptophan transaminase nih.gov |
Interplay and Cross-Regulation Among Metabolic Pathways
The various metabolic pathways of L-Tryptophan are not isolated but are part of a highly interconnected and regulated network. The distribution of L-Tryptophan among these pathways is tightly controlled, ensuring a balanced production of its diverse metabolites according to physiological needs.
A primary point of regulation lies at the first step of the kynurenine pathway, which is the major route for L-Tryptophan degradation in mammals. This step is catalyzed by two enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) nih.govresearchgate.netnih.gov. These enzymes are subject to regulation by various factors:
Induction by Inflammatory and Stress Signals: The expression and activity of IDO can be significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). TDO activity, on the other hand, is induced by glucocorticoids, which are stress hormones researchgate.net. This means that during periods of inflammation or stress, a larger proportion of L-Tryptophan is shunted into the kynurenine pathway.
Substrate Availability: The increased catabolism of L-Tryptophan through the kynurenine pathway reduces its availability for other metabolic routes, including the serotonin and indole pathways. This competition for a common substrate is a crucial mechanism of cross-regulation researchgate.net.
Feedback inhibition is another important regulatory mechanism. In some bacteria, the end products of a biosynthetic pathway can inhibit the activity of the initial enzymes in that same pathway. For example, the trp operon in E. coli, which contains the genes for tryptophan biosynthesis, is regulated by the levels of tryptophan itself. When tryptophan levels are high, it binds to a repressor protein, which then blocks the transcription of the operon, thus halting further tryptophan synthesis khanacademy.org.
The gut microbiota also plays a significant role in this cross-regulation. Microbial metabolites derived from L-Tryptophan, such as indole and its derivatives, can influence host physiology, including immune responses. This, in turn, can affect the expression of enzymes like IDO, creating a complex feedback loop between the host and its microbiome in the regulation of L-Tryptophan metabolism nih.gov. The interplay between the kynurenine pathway and the indole pathway is of particular interest, as metabolites from both pathways can have opposing or synergistic effects on various physiological processes, including immune regulation and neuronal function nih.gov.
Table 3: Key Regulatory Enzymes and Factors in L-Tryptophan Metabolism
| Regulatory Enzyme | Pathway | Inducers/Activators | Inhibitors/Repressors | Effect on Pathway Interplay |
| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine | Interferon-gamma (IFN-γ) | Shunts tryptophan away from serotonin and indole pathways during inflammation nih.govresearchgate.net | |
| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine | Glucocorticoids, L-Tryptophan | Shunts tryptophan away from serotonin and indole pathways during stress researchgate.net | |
| trp operon enzymes | Tryptophan Biosynthesis (in bacteria) | Low tryptophan levels | High tryptophan levels (via repressor protein) | Controls bacterial tryptophan synthesis based on availability khanacademy.org |
Biophysical and Structural Research Applications of L Tryptophan Residues in Macromolecules
Tryptophan Fluorescence as an Intrinsic Protein Probe
The intrinsic fluorescence of L-Tryptophan is a widely used tool in protein science. nih.gov The indole (B1671886) moiety of tryptophan is the dominant source of UV absorbance around 280 nm and fluorescence emission in the range of 300-350 nm in most proteins. nih.govCurrent time information in Budapest, HU. The quantum yield and the wavelength of maximum emission of tryptophan fluorescence are particularly sensitive to the polarity of its surrounding environment. Current time information in Budapest, HU. When a tryptophan residue is buried within the hydrophobic core of a folded protein, its fluorescence emission is typically characterized by a shorter wavelength (blue-shifted) and higher intensity. Conversely, upon unfolding or a conformational change that exposes the residue to the polar aqueous solvent, the emission spectrum shifts to a longer wavelength (red-shifted) and its intensity may decrease. mdpi.com This sensitivity allows researchers to monitor structural changes without the need for extrinsic fluorescent labels, which could potentially perturb the protein's native structure and function. nih.gov
Monitoring Protein Conformational Changes and Dynamics
Changes in the emission spectra of tryptophan residues serve as a reliable indicator of protein conformational transitions, subunit association, and dynamics. nih.gov Any alteration in the native state of a protein that affects the environment of a tryptophan residue can be tracked by monitoring its fluorescence. nih.gov For instance, the denaturation of proteins, whether induced by chemical denaturants or temperature, leads to a progressive red-shift in the tryptophan fluorescence emission as the residues become more exposed to the solvent. core.ac.uk
A common method to quantify these changes is to monitor the ratio of fluorescence intensities at two different wavelengths, such as 330 nm and 350 nm. A significant shift in this ratio can be correlated with conformational changes. In a study on a humanized monoclonal antibody (IgG), a major shift in the F330/F350 ratio was observed at the melting temperature (Tm), which correlated well with data obtained from differential scanning calorimetry (DSC). core.ac.uk
The study of the sarcoplasmic calcium-binding protein (NSCP) from Nereis diversicolor provides a clear example of monitoring conformational changes upon ion binding. This protein contains three tryptophan residues at positions 4, 57, and 170. Upon calcium binding, Trp170 shows a significant increase in fluorescence, while Trp57 exhibits a substantial decrease, and Trp4 shows no change. measurebiology.org These distinct responses from individual tryptophan residues provide detailed insights into the specific regions of the protein undergoing conformational changes. measurebiology.org
Investigation of Ligand Binding and Enzyme Activities
Tryptophan fluorescence quenching is a powerful technique for studying the binding of ligands to proteins and for determining enzyme-substrate binding affinities. nih.govnih.gov When a ligand binds to a protein, it can alter the local environment of a nearby tryptophan residue, leading to a change in its fluorescence intensity, a phenomenon known as fluorescence quenching. nih.gov This change can be used to calculate the binding affinity, often expressed as the dissociation constant (Kd). nih.gov
For example, the binding of various insecticides to mitochondrial membrane proteins was investigated by monitoring the quenching of tryptophan fluorescence. bu.edu The study revealed that methyl-parathion, carbofuran, and endosulfan (B1671282) induced fluorescence quenching, allowing for the determination of their binding affinities. bu.edu Similarly, the binding of haem to the haem-binding protein HusA from Porphyromonas gingivalis was quantified using this method. HusA has a tryptophan residue located at the haem-binding site, and its fluorescence is quenched upon haem binding. nih.gov
The following table provides examples of dissociation constants (Kd) determined using tryptophan fluorescence quenching assays for various protein-ligand interactions.
| Protein | Ligand | Dissociation Constant (Kd) | Reference |
| Mitochondrial Membrane Proteins | Methyl-parathion | 24.3 ± 2.1 µM | caltech.edu |
| Mitochondrial Membrane Proteins | Carbofuran | 34.2 ± 3.5 µM | caltech.edu |
| Mitochondrial Membrane Proteins | Endosulfan | 45.1 ± 4.1 µM | caltech.edu |
| Human Galectin-1 (hGal-1) | Lactose | 260 ± 40 µM | acs.org |
| Hexokinase | Glucose | 1.2 ± 0.1 mM | libretexts.org |
Studies of Protein Folding and Stability (e.g., thermal stability, aggregation)
The stability of a protein, including its resistance to thermal denaturation and aggregation, can be effectively studied using tryptophan fluorescence. core.ac.uk The melting temperature (Tm) of a protein, a key indicator of its thermal stability, can be determined by monitoring the change in tryptophan fluorescence as a function of temperature. acs.org As the protein unfolds with increasing temperature, the exposure of tryptophan residues to the aqueous environment causes a red-shift in the emission maximum. acs.org
The following table summarizes findings from studies on the impact of tryptophan mutations on protein stability.
| Protein | Mutation | Change in Stability (ΔTm or ΔΔG) | Effect | Reference |
| Frataxin | G130V | ΔTm = -10.2 °C | Destabilizing | |
| Frataxin | D122Y | ΔTm = -3.0 °C | Destabilizing | |
| FKBP12 | Trp59Phe | ΔΔG = -2.72 kcal/mol | Stabilizing | |
| FKBP12 | Trp59Leu | ΔΔG = -2.35 kcal/mol | Stabilizing | |
| OmpA | Trp7Ala | ΔΔG° = +1.0 kcal/mol (destabilizing due to loss of interaction with Tyr43) | Destabilizing | acs.org |
Förster Resonance Energy Transfer (FRET) Applications
Tryptophan can serve as an intrinsic donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, which act as a "molecular ruler" to measure distances between 1 and 10 nanometers. core.ac.uk FRET is a non-radiative energy transfer process from an excited donor fluorophore (like tryptophan) to a suitable acceptor molecule. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to changes in distance.
This technique has been used to probe intramolecular and intermolecular distances in proteins and to monitor conformational changes. For example, the folding of the outer membrane protein A (OmpA) was studied using FRET between a tryptophan donor and a dansyl acceptor placed at various locations on the protein. This allowed the researchers to track the evolution of distances across the bilayer and the protein pore during folding. In another study, FRET between tryptophan and a coumarin-based probe was used to develop a homogeneous assay for assessing protein levels and ligand binding. nih.gov
The table below presents examples of FRET pairs involving tryptophan as the donor, along with their characteristic Förster distances (R₀), which is the distance at which FRET efficiency is 50%.
| Donor | Acceptor | Förster Distance (R₀) in nm | Reference |
| Tryptophan | Dansyl | 2.1 | |
| Tryptophan | Heme (in Zn-cyt c) | 2.9 (in buffer) | |
| Tryptophan | Heme (in Zn-cyt c) | 3.38 (in urea) | |
| Tryptophan | Heme (in Zn-cyt c) | 3.9 (in guanidine (B92328) hydrochloride) | |
| Tryptophan | BNEDA probe | ~2.2 (experimentally determined) | nih.gov |
| Tryptophan | Pacific Blue | ~3.0-4.0 (calculated) |
Role in Protein Structure and Function
Beyond its utility as a spectroscopic probe, the L-tryptophan residue plays a crucial role in the structure and function of proteins. Its large, hydrophobic indole side chain can participate in a variety of non-covalent interactions that are critical for maintaining the folded state of a protein. Tryptophan is often found at protein-protein interfaces and in ligand-binding sites, where its unique properties contribute to the specificity and affinity of molecular interactions. core.ac.uk
The indole ring of tryptophan can engage in hydrophobic interactions, helping to bury nonpolar surfaces away from water, which is a major driving force for protein folding. Furthermore, the nitrogen atom in the indole ring can act as a hydrogen bond donor, and the aromatic ring system can act as a weak hydrogen bond acceptor. acs.org Tryptophan is also capable of participating in cation-π interactions with positively charged residues like lysine (B10760008) and arginine, which can contribute significantly to protein stability. acs.org
Contribution to Tertiary and Quaternary Structure Stability
Tryptophan residues are key contributors to the stability of both tertiary and quaternary protein structures. core.ac.uk Their involvement in a network of interactions helps to lock the polypeptide chain into its specific three-dimensional conformation. The hydrophobic nature of the indole side chain means that tryptophan is often buried in the protein's core, a critical feature for the stability of globular proteins.
Recent research has highlighted the importance of a specific, weak hydrogen bond involving the Cδ1 atom of the tryptophan indole ring and a backbone carbonyl oxygen atom (Cδ1—H⋯O=C). These interactions, with energies of 1.5–3.0 kcal/mol, are widespread and play a role in stabilizing unique structural motifs.
In terms of quaternary structure, tryptophan residues are often found at the interfaces between protein subunits. Their interactions across subunits contribute to the stability of the oligomeric complex. For example, in the mechanosensitive channel MscS, the tryptophan residue W240 is located at the subunit interface and is essential for the stability of the heptameric channel. Similarly, studies on the human CGI-58 protein have shown that tryptophan residues at the N-terminus can act as a nucleation site for protein aggregation, highlighting their role in intermolecular interactions that can lead to the formation of higher-order structures.
Involvement in Hydrophobic and Aromatic Interactions (e.g., π-cation, ring-stacking)
The indole ring of tryptophan is the largest aromatic side chain among the proteinogenic amino acids, contributing significantly to its hydrophobic character. nih.gov This hydrophobicity drives the burial of tryptophan residues within the core of soluble proteins, a key factor in the rapid and stable folding of protein scaffolds. russelllab.orgnih.gov Beyond simple hydrophobic packing, the aromatic nature of the indole ring facilitates specific, energetically favorable interactions. youtube.com
These interactions include:
π-π Stacking: The electron-rich π-system of the indole ring can stack with other aromatic residues such as phenylalanine, tyrosine, and histidine. These stacking interactions are crucial for maintaining the tertiary and quaternary structures of proteins. russelllab.orgnih.gov
Cation-π Interactions: The indole ring can engage in strong, non-covalent interactions with cations. mdpi.com This occurs between the electron-rich face of the indole ring and positively charged moieties, such as the side chains of arginine and lysine residues, or metal ions. mdpi.comresearchgate.net These interactions are particularly important at protein surfaces, where an arginine residue's guanidinium (B1211019) group can form a planar stacking geometry with tryptophan, allowing for simultaneous hydrogen bonding. mdpi.com
The significance of these π-interactions has been quantified using techniques like progressive fluorination. By substituting hydrogen atoms on the tryptophan ring with fluorine, researchers can systematically alter the electrostatic potential of the aromatic ring. acs.org Studies on the multidrug-binding protein LmrR demonstrated that π-π stacking interactions between a tryptophan residue (W96) and aromatic drugs can enhance binding affinity by as much as 70-fold. acs.org
| Interaction Type | Description | Interacting Partners | Significance in Proteins |
| Hydrophobic | Sequestration of the non-polar indole ring away from water. | Other non-polar residues, lipid acyl chains. | Drives protein folding and core formation. russelllab.orgnih.gov |
| π-π Stacking | Face-to-face or edge-to-face stacking of aromatic rings. | Phenylalanine, Tyrosine, Histidine, other Tryptophan residues. | Stabilizes tertiary and quaternary structure. russelllab.orgnih.gov |
| Cation-π | Electrostatic interaction between the π-electron cloud and a cation. | Lysine, Arginine, protonated Histidine, metal ions. | Important for binding, recognition, and structural stability. mdpi.com |
| CH-π | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | Various C-H groups in proximity to the indole ring. | Contributes to conformational stability through cumulative effects. nih.gov |
Hydrogen Bonding Interactions within Proteins
Contrary to its largely hydrophobic nature, the tryptophan side chain is a versatile participant in hydrogen bonding. mdpi.com This dual capability is central to its unique roles in protein structure. The indole ring contains two distinct hydrogen bond donor sites. nih.govnih.gov
The Nε-H group: The nitrogen atom in the indole ring possesses a hydrogen atom (Nε-H) that is a potent hydrogen bond donor. nih.govresearchgate.net This group readily forms canonical hydrogen bonds with electronegative atoms like oxygen in the protein backbone or in the side chains of other amino acids.
The Cδ1-H group: The indole ring also features a polarized Cδ1-H group, which can act as a donor in weaker, non-canonical hydrogen bonds. nih.govnih.gov The polarization is induced by the adjacent electron-withdrawing Nε1 atom. nih.gov Data mining of high-resolution protein crystal structures has revealed ubiquitous close contacts between the Cδ1-H group of tryptophan and main-chain carbonyl oxygen atoms. nih.govnih.govresearchgate.net Quantum-chemical calculations have confirmed the cohesive nature of these C-H⋯O bonds, with interaction energies ranging from 1.5 to 3.0 kcal/mol, which is significant for stabilizing unique structural motifs. nih.govmssm.edu
These hydrogen bonding interactions are critical for defining and stabilizing secondary and tertiary protein structures, including the formation of β-sheets. nih.gov
Tryptophan Residues in Membrane Protein Anchoring and Orientation
Tryptophan residues are frequently found at the interface between the lipid bilayer and the aqueous environment in membrane proteins. wikipedia.orgmdpi.com This preferential localization is a direct consequence of the amphipathic nature of the indole side chain. It is hydrophobic enough to favor partitioning out of the aqueous phase but also capable of specific, polar interactions with the lipid headgroups. mdpi.comacs.org
This interfacial positioning allows tryptophan to act as a crucial "anchor," stabilizing the protein's position and orientation within the membrane. acs.orgnih.govnih.gov This anchoring function is achieved through a combination of interactions:
Hydrophobic Interactions: The aromatic ring interacts favorably with the hydrocarbon tails of the lipid molecules. acs.org
Hydrogen Bonding: The Nε-H group of the indole ring forms hydrogen bonds with the phosphate (B84403) and carbonyl groups of the lipid headgroups. mdpi.comnih.gov Molecular dynamics simulations have shown that interactions with the carbonyl groups are particularly dominant. mdpi.com
Cation-π Interactions: The indole ring can interact with positively charged choline (B1196258) groups present in certain lipids, such as phosphatidylcholine. mdpi.comnih.gov
Studies using WALP-like peptides and integrin transmembrane complexes have provided quantitative data on tryptophan's anchoring role. The free energy to move an isolated tryptophan side chain near the membrane glycerol (B35011) backbone region is approximately -4 kcal/mol, providing a strong thermodynamic basis for its localization. nih.gov Even a single tryptophan residue can be sufficient to anchor an entire protein, contributing about 0.4 kcal/mol to the stability of a transmembrane complex in a simplified bicelle environment. acs.orgnih.govresearchgate.net The superior ability of tryptophan to interact with the complex and heterogeneous lipids of biological membranes makes it difficult to substitute, even with another aromatic residue like tyrosine. acs.orgnih.gov
| Interaction with Membrane Component | Type of Interaction | Resulting Function |
| Lipid Acyl Chains | Hydrophobic | Partitioning into the non-polar core of the bilayer. |
| Lipid Carbonyl/Phosphate Groups | Hydrogen Bonding | Snorkeling to the interfacial region, precise positioning. mdpi.comnih.gov |
| Lipid Choline Groups | Cation-π | Enhanced anchoring and stabilization at the interface. mdpi.comnih.gov |
| Water/Bilayer Interface | Amphipathic Nature | Preferential localization, defining transmembrane protein topology. mdpi.com |
Functional Roles in Enzyme Catalysis and Electron Transport
Tryptophan residues are not only structurally important but also participate directly in the functional mechanisms of certain enzymes and metabolic pathways.
In enzyme catalysis , tryptophan can play several roles. For instance, in the enzyme tryptophanase, which catalyzes the conversion of L-tryptophan to indole, pyruvate (B1213749), and ammonia (B1221849), the tryptophan substrate itself is the focus of the reaction. ebi.ac.uk The catalytic cycle involves multiple steps where the indole moiety is modified and eventually eliminated. ebi.ac.uk In other enzymes, a tryptophan residue within the enzyme's structure can be mechanistically important. While less reactive than tyrosine, the indole nitrogen can be involved in binding non-protein atoms. russelllab.org The large aromatic surface is also ideal for binding ligands that contain aromatic groups through stacking interactions. russelllab.org
In the context of electron transport , tryptophan can act as an intermediary. Its indole ring can be reversibly oxidized, allowing it to facilitate the transfer of electrons over long distances within a protein or between proteins. It has been proposed that electron transfer between tyrosine and tryptophan residues could be a mechanism for gating ion channels. nih.gov In this model, the transfer of an electron would disrupt hydrogen bonds, leading to a conformational change that opens the channel. nih.gov Furthermore, studies have shown that the incorporation of L-tryptophan into supported lipid bilayers can enhance electron transport across the membrane, highlighting its potential role in facilitating electron transfer in cellular environments. nih.gov The degradation of tryptophan is also a key metabolic process, with enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) catalyzing the first step in the kynurenine (B1673888) pathway, which has implications for both energy metabolism and immune system modulation. nih.gov
Advanced Analytical Methodologies for L Tryptophan and Its Metabolites in Research
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. springernature.com It is the most widely used method for analyzing tryptophan and its metabolites. nih.gov The separation is typically achieved on octadecyl silica (B1680970) (ODS) columns. nih.gov The choice of detector is critical and is based on the intrinsic properties of the analytes and the required sensitivity and selectivity of the assay.
HPLC coupled with an ultraviolet (UV) detector is a common and accessible method for clinical applications. nih.gov The principle of UV detection is based on the ability of molecules with chromophores, such as the indole (B1671886) ring in tryptophan, to absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the analyte. Tryptophan exhibits UV absorption maxima at approximately 208 nm and 258 nm. sielc.com
However, HPLC-UV methods can be hampered by low selectivity, especially when analyzing complex biological samples like plasma, due to interference from other endogenous compounds that absorb at similar wavelengths. nih.gov The simultaneous analysis of tryptophan and its diverse metabolites is also challenging due to their different chemical properties and wide-ranging concentrations in biological fluids. nih.gov Despite these limitations, various methods have been developed. For instance, a combined HPLC-UV/fluorescence detection method used UV detection at 360 nm for kynurenine (B1673888) and 302 nm for tryptophan. nih.govresearchgate.net Another method utilized absorbance at 220 nm to detect a range of metabolites simultaneously. nih.gov
Table 1: Example of HPLC-UV Method Parameters for Tryptophan and Metabolites
This table is interactive and allows for sorting and filtering of data.
| Analyte | Detection Wavelength (nm) | Mobile Phase | Column | Limit of Detection (LOD) | Linearity Range | Reference |
| Tryptophan | 302 | 250 mmol/L zinc acetate (B1210297) (pH 5.5) and acetonitrile (B52724) (95:5, v/v) | Hypersil C-18 (250 mm x 4.0 mm, 5 µm) | 0.078 µmol/L | 2.50–320.00 µmol/L | nih.govresearchgate.net |
| Kynurenine | 360 | 250 mmol/L zinc acetate (pH 5.5) and acetonitrile (95:5, v/v) | Hypersil C-18 (250 mm x 4.0 mm, 5 µm) | 0.056 µmol/L | 0.32–15.36 µmol/L | nih.govresearchgate.net |
| Tryptophan | 280 | 5% acetonitrile in buffer (25 mmol/L sodium acetate, 0.01 mmol/L EDTA, pH 4.5) | BDS column (4.6 mm x 250 mm, 5 µm) | Not specified | Not specified | nih.gov |
| Kynurenine | 360 | 5% acetonitrile in buffer (25 mmol/L sodium acetate, 0.01 mmol/L EDTA, pH 4.5) | BDS column (4.6 mm x 250 mm, 5 µm) | Not specified | Not specified | nih.gov |
| Kynurenic Acid | 333 | 5% acetonitrile in buffer (25 mmol/L sodium acetate, 0.01 mmol/L EDTA, pH 4.5) | BDS column (4.6 mm x 250 mm, 5 µm) | Not specified | Not specified | nih.gov |
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV absorbance for the analysis of tryptophan. researchgate.net Tryptophan and several of its metabolites possess strong native fluorescence due to the indole moiety, which allows for their detection without the need for chemical modification (derivatization). researchgate.net A typical method for native tryptophan uses an excitation wavelength (Ex) of 280 nm and an emission wavelength (Em) of 360 nm. mdpi.com
For even greater sensitivity or for metabolites that are not naturally fluorescent, pre-column derivatization can be employed. A rapid and sensitive method involves derivatization with o-phthaldialdehyde (OPA), which reacts quickly with primary amines in tryptophan and some of its metabolites to form highly fluorescent products. springernature.comnih.gov This allows for detection limits as low as 30 pmol/mL. springernature.comnih.gov Dual-channel fluorescence detection can be used to simultaneously measure OPA-derivatives and other naturally fluorescent metabolites in the same run by using different wavelength programs. springernature.comnih.gov
Table 2: HPLC with Fluorescence Detection Parameters
This table is interactive and allows for sorting and filtering of data.
| Analyte(s) | Derivatization | Excitation (nm) | Emission (nm) | Application | Limit of Detection (LOD) | Reference |
| Tryptophan | None | 280 | 360 | Yoghurt | 0.011 ng/µL | researchgate.netmdpi.com |
| Tryptophan, Tyrosine | None | Programmable | Programmable | Shrimp Waste Protein | Not specified | nih.gov |
| 5-hydroxyindole acetic acid | On-column | 278 | 343 | Human Plasma | 0.690 nmol/L | nih.govresearchgate.net |
| Kynurenic acid | On-column | 244 | 400 | Human Plasma | 1.290 nmol/L | nih.govresearchgate.net |
| Tryptophan & metabolites | o-phthaldialdehyde (OPA) | 340 | 450 | Biological Samples | 30 pmol/mL | springernature.comnih.gov |
HPLC with electrochemical detection (HPLC-ECD) is another highly sensitive and specific technique for measuring electroactive compounds. nih.gov The indole group of tryptophan and metabolites like serotonin (B10506) (5-hydroxytryptamine) and 5-hydroxyindoleacetic acid (5-HIAA) can be easily oxidized at a specific potential on the surface of an electrode. nih.govmdpi.com The current generated by this oxidation reaction is directly proportional to the analyte's concentration.
This method is particularly valuable for neurochemical research, where the concentrations of these compounds in brain tissue or microdialysates are very low. nih.gov A method for analyzing rat plasma was developed to simultaneously measure tryptophan, kynurenine, and kynurenic acid by UV detection, while a coupled electrochemical detector quantified 5-HT and 5-HIAA at a working potential of +700 mV within a 14-minute run time. nih.gov Another study confirmed HPLC-ECD as a sensitive and specific assay for 5-hydroxytryptamine, using an electrode potential of +0.55 V. nih.gov The technique's specificity arises from both the chromatographic retention time and the unique oxidation potential of the target analyte. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, resulting in dramatically improved resolution, higher peak efficiency, and significantly faster analysis times. mdpi.com This leads to increased sample throughput and reduced solvent consumption, making it a more eco-friendly and cost-effective technique. mdpi.com
UHPLC is often coupled with highly sensitive detectors, such as fluorescence or tandem mass spectrometry (MS/MS), for the analysis of tryptophan and its metabolites. mdpi.commdpi.com A UHPLC method with fluorescence detection was developed for the rapid determination of total tryptophan in yoghurt, achieving an analysis time of just 8.0 minutes. researchgate.netmdpi.com When coupled with MS/MS, UHPLC allows for the simultaneous quantification of a wide array of tryptophan metabolites across different pathways, even in complex samples like human plasma, with high precision and accuracy. mdpi.comacs.org
Table 3: Example of a Rapid UHPLC-Fluorescence Detection Method
This table is interactive and allows for sorting and filtering of data.
| Parameter | Condition | Reference |
| Analyte | Tryptophan | mdpi.com |
| Column | Shim-Pak ODS II (2.2 µm; 75 mm × 2 mm i.d.) | mdpi.com |
| Detection | Fluorescence (Ex: 280 nm, Em: 360 nm) | mdpi.com |
| Total Run Time | 8.0 minutes | mdpi.com |
| Flow Rate | 0.4 mL/min | mdpi.com |
| Limit of Detection (LOD) | 0.011 ng/µL | mdpi.com |
| Limit of Quantification (LOQ) | 0.029 ng/µL | mdpi.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique, but it is not directly applicable to amino acids like tryptophan. sigmaaldrich.comthermofisher.com Due to their polar nature and low volatility, amino acids decompose at the high temperatures required for GC analysis. thermofisher.com Therefore, a crucial prerequisite for GC analysis of tryptophan is a chemical modification step known as derivatization. sigmaaldrich.com
Derivatization converts the polar functional groups (e.g., -NH2, -COOH) into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com A common method is silylation, which uses reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA) to replace active hydrogens with a silyl (B83357) group. sigmaaldrich.comthermofisher.com For example, a method using MTBSTFA required heating the sample at 100 °C for 4 hours to ensure complete derivatization of tryptophan. sigmaaldrich.com The resulting derivatives can then be separated on a GC column and detected, often by a flame-ionization detector (FID) or a mass spectrometer (MS). researchgate.net Commercially available kits, such as the Phenomenex EZ:faast™ kit, streamline this process of extraction and derivatization, enabling rapid GC analysis with run times as short as 7 minutes per sample. researchgate.net
Table of Compound Names
| Common Name/Abbreviation | Chemical Name |
| L-Tryptophan / TRP | 3-amino-2-(1H-indol-3-yl)propanoic acid |
| Kynurenine / KYN | (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid |
| Kynurenic Acid / KYNA | 4-hydroxyquinoline-2-carboxylic acid |
| 5-hydroxyindole acetic acid / 5-HIAA | 2-(5-hydroxy-1H-indol-3-yl)acetic acid |
| Serotonin / 5-HT | 5-hydroxytryptamine |
| o-phthaldialdehyde / OPA | Benzene-1,2-dicarboxaldehyde |
| Acetonitrile | CH₃CN |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| MTBSTFA | N-methyl-N-t-butyldimethylsilyltrifluoroacetamide |
| Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
| 5-hydroxytryptophan (B29612) / 5-HTP | (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
| Tryptamine (B22526) | 2-(1H-indol-3-yl)ethanamine |
| Vanillic acid | 4-hydroxy-3-methoxybenzoic acid |
| 3-nitrotyrosine | 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Spectroscopic Analysis in Research Contexts
Spectroscopic methods provide valuable information on the biophysical properties and structural characteristics of L-Tryptophan and its presence within larger biomolecules.
The intrinsic fluorescence of the L-Tryptophan residue is a powerful tool for studying protein conformational changes and stability. The indole side chain of tryptophan is highly sensitive to its local environment; its fluorescence emission spectrum shifts depending on the polarity of its surroundings. In a nonpolar environment, the emission maximum is blue-shifted (e.g., ~321 nm in hexane), whereas in a polar environment like water, it is red-shifted (~355 nm).
This property is exploited in thermal shift assays to monitor protein unfolding. By recording the tryptophan emission spectra at increasing temperatures (typically from 310 nm to 390 nm with excitation at 295 nm), the ratio of emission intensity at two wavelengths (e.g., 350 nm / 330 nm) can be plotted against temperature. The resulting transition curve provides information on the conformational stability of the protein. Steady-state fluorescence spectroscopy is a sensitive and rapid method that requires minimal sample and can be automated for high-throughput screening of protein stability under various solution conditions.
The photophysical properties of tryptophan and its analogs, such as their quantum yields, emission maxima, and fluorescence lifetimes, are central to their use as probes. Förster resonance energy transfer (FRET) studies often utilize the intrinsic fluorescence of tryptophan. For example, changes in FRET efficiency between a tryptophan residue and an acceptor fluorophore can provide information about ligand binding or protein-protein interactions.
Table 3: Tryptophan Fluorescence Emission Maxima in Different Solvents | Solvent | Polarity | Emission Maximum (λ
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of L-Tryptophan, leveraging the strong ultraviolet absorbance of its indole moiety. nih.gov The aromatic nature of L-Tryptophan results in characteristic absorption peaks that are utilized in various analytical methods, particularly as a detection method following chromatographic separation.
The intrinsic spectroscopic properties of L-Tryptophan and its metabolites allow for their detection without the need for additional labeling. nih.gov L-Tryptophan typically exhibits two main absorption maxima. sielc.comiosrjournals.org The primary absorption peak is most frequently reported at approximately 280 nm, with a molar extinction coefficient of about 5600 L mol⁻¹cm⁻¹. iosrjournals.org A second significant absorption peak is observed at a shorter wavelength, around 220 nm. nih.gov Some studies also report an absorption maximum at 258 nm. sielc.com The first absorption band in the spectrum is largely attributed to a single electronic transition (¹Lb state). rsc.orgrsc.org
The specific absorption wavelength used for detection can be influenced by the solvent and the pH of the medium. iosrjournals.org For instance, in high-performance liquid chromatography (HPLC) systems, detection is often set at 220 nm or 280 nm. nih.gov It is important to note that mobile phases and buffers can block wavelengths below 230 nm, which may affect method development. sielc.com
In some spectrophotometric methods, L-Tryptophan is reacted with a chemical agent to produce a colored product that absorbs in the visible range. For example, a method involving diphenylamine (B1679370) sulphonate as a reagent results in a pink-colored product with an absorption maximum at 522 nm. srce.hr Another method using sodium hypochlorite (B82951) pentahydrate as an oxidizing agent also yields a product with a characteristic peak at 525 nm. plos.org
Reported UV-Visible Absorption Maxima for L-Tryptophan| Absorption Maximum (λmax) | Condition | Source |
|---|---|---|
| 208 nm, 258 nm | General HPLC analysis | sielc.com |
| 220 nm, 280 nm | Concurrent HPLC detection of Trp and metabolites | nih.gov |
| 280 nm | General protein analysis | iosrjournals.org |
| 522 nm | After reaction with diphenylamine sulphonate | srce.hr |
| 525 nm | After oxidation with sodium hypochlorite pentahydrate | plos.org |
Sample Preparation Methodologies for Research Analysis
The measurement of L-Tryptophan and its metabolites is often challenging due to their low physiological concentrations, inherent lability, and the presence of interfering compounds in biological samples. nih.gov Therefore, effective sample preparation is a critical and often time-consuming step that precedes chromatographic analysis to ensure accurate and reproducible results. nih.gov
For analyses involving biological fluids such as plasma, serum, or tissue homogenates, the removal of proteins is a mandatory first step. nih.govrsc.org Proteins can interfere with analysis by precipitating in the analytical column, causing blockages and altering the column's separation characteristics. Protein precipitation is a common technique used to concentrate low-abundance analytes and remove high-abundance proteins. abcam.com
Several methods are employed for this purpose:
Acid Precipitation : This is a widely used technique where acids are added to the sample to denature and precipitate proteins. nih.gov Commonly used acids include trichloroacetic acid (TCA) and perchloric acid (PCA). nih.gov The sample is mixed with the acid, vortexed, and then centrifuged to pellet the precipitated proteins, leaving the smaller analytes, including L-Tryptophan, in the supernatant. nih.gov However, a significant drawback of this method is the sensitivity of indole derivatives like tryptophan to acidic conditions, which can lead to degradation and lower recovery. nih.gov
Organic Solvent Precipitation : Solvents such as acetonitrile or methanol (B129727) are effective for precipitating proteins. abcam.com This method works by reducing the dielectric constant of the solution, which decreases the solubility of proteins and causes them to precipitate. Methanol-based precipitation, in particular, has been shown to offer excellent performance for increasing the depth of proteomic studies. abcam.com
Isoelectric Precipitation (IEP) : This method adjusts the pH of the sample to the isoelectric point (pI) of the target proteins, the pH at which their net charge is zero and their solubility is minimal. abcam.com While effective, it is more commonly used for large-scale protein purification rather than for routine sample cleanup for small molecule analysis.
Due to the high polarity and, for some analytical techniques, low volatility of amino acids, chemical derivatization is frequently employed to improve their chromatographic behavior and enhance detection sensitivity. nih.govsigmaaldrich.com Derivatization involves reacting the analyte with a reagent to form a derivative that is more suitable for the chosen analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with fluorescence or UV detection. sigmaaldrich.comshimadzu.com
A novel and effective derivatization agent for L-Tryptophan and its metabolites is 2-bromo-4′-nitroacetophenone (BNAP). mdpi.comresearchgate.net BNAP is advantageous because it can react with several functional groups present in the structurally diverse family of tryptophan metabolites, including carboxyl, primary amine, and secondary amine groups. mdpi.comresearchgate.net A recently developed method utilizes BNAP derivatization followed by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UHPLC-MS/MS) for the analysis of L-Tryptophan and ten of its metabolites in human plasma. mdpi.com The derivatization procedure for this method was optimized for incubation time, temperature, and reagent concentration to ensure practicality and efficiency. mdpi.com
Other common derivatization reagents used in amino acid analysis include:
Phenylisothiocyanate (PITC) : Reacts with primary and secondary amino acids to form stable derivatives suitable for UV detection. shimadzu.comcreative-proteomics.com
o-Phthalaldehyde (OPA) : A reagent used for pre- or post-column derivatization that reacts with primary amines to form fluorescent products. nih.govshimadzu.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : A popular pre-column derivatization reagent that reacts rapidly with amino acids to form stable, fluorescent derivatives. creative-proteomics.comfrontiersin.orgnih.gov
Silylation Reagents (e.g., MTBSTFA, MSTFA) : Used primarily for GC analysis, these reagents replace active hydrogens on polar functional groups, making the amino acids more volatile and thermally stable. sigmaaldrich.comthermofisher.com
Common Derivatization Reagents for Amino Acid Analysis| Reagent | Abbreviation | Target Group(s) | Detection Method | Source |
|---|---|---|---|---|
| 2-bromo-4′-nitroacetophenone | BNAP | Carboxyl, Primary/Secondary Amines | MS/MS | mdpi.comresearchgate.net |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary/Secondary Amines | Fluorescence, UV | creative-proteomics.comnih.gov |
| Phenylisothiocyanate | PITC | Primary/Secondary Amines | UV | shimadzu.comcreative-proteomics.com |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence | nih.govshimadzu.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | GC-MS | sigmaaldrich.com |
A major challenge in the analysis of L-Tryptophan is its susceptibility to oxidative degradation, particularly during protein hydrolysis. frontiersin.orgnih.gov Standard acid hydrolysis conditions used for most amino acids can cause substantial or even complete destruction of the tryptophan molecule. frontiersin.org Alkaline hydrolysis is typically used as an alternative, but degradation can still occur. frontiersin.org
To address this, antioxidants are often added to the sample mixture during processing. Ascorbic acid has been shown to be an effective antioxidant for preventing the degradation of tryptophan during alkaline hydrolysis. frontiersin.orgnih.gov The use of ascorbic acid can significantly simplify the sample preparation protocol by eliminating the need for more laborious steps to remove oxygen from the hydrolysis vial. nih.gov This protective measure contributes to more accurate and reliable quantification. Research has also highlighted the intrinsic antioxidant properties of tryptophan and its metabolites, which can scavenge free radicals and protect against oxidative stress. nih.govnih.gov
Quantitative and Semi-Quantitative Method Validation in Research
To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. mdpi.com Method validation is essential for both quantitative analysis (which determines the exact amount of an analyte) and semi-quantitative analysis (which provides an estimate of the concentration, often on an ordinal scale). rsc.orgeurachem.org
Key validation parameters evaluated in research settings include:
Linearity and Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.comresearchpublish.com
Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples. mdpi.comnih.gov
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and includes repeatability (intra-day) and reproducibility (inter-day). mdpi.commdpi.comnih.gov
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. frontiersin.orgmdpi.com
Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. frontiersin.orgmdpi.com
Numerous studies have developed and validated methods for L-Tryptophan and its metabolites. For instance, a liquid chromatography-mass spectrometry (LC-MS) method for 20 tryptophan catabolites was validated across four different biological matrices, demonstrating good reproducibility (CV = 6.2%) and accuracy (6.6%). nih.gov Another study developed and validated both quantitative and semi-quantitative methods using high-resolution mass spectrometry, with the limit of quantification for all metabolites ranging from 1 to 200 ng/mL and most internal standards showing a CV of less than 15%. rsc.org
Examples of Validated Method Performance for L-Tryptophan Analysis| Method | Matrix | Validation Parameters Reported | Source |
|---|---|---|---|
| UHPLC-Fluorescence | Yoghurt | LOD: 0.011 ng/µL; LOQ: 0.029 ng/µL; Linearity: R² > 0.99 | mdpi.com |
| LC-HRMS | Urine, Serum, Intestinal Contents, Liver | LOD: 0.015-11.25 nmol/L; Reproducibility (CV): 6.2%; Accuracy: 6.6% | nih.govresearchgate.net |
| UHPLC-Orbitrap MS | Human & Murine Plasma, Adipose Tissue | LOQ: 1-200 ng/mL; Precision (CV): < 15% for most analytes | rsc.org |
| LC-MS/MS | Aqueous Humor | Linearity: 4–2000 ng/mL; Recovery: 94.3–96.1%; Precision (intra-day): < 4.4% | nih.gov |
| RP-UHPLC-MS/MS (BNAP derivatization) | Human Plasma | LOD: 0.15–9.43 ng/mL; Precision (RSD): 0.5–8.2%; Accuracy: 93.3–109.7% | mdpi.com |
| Spectrophotometry | Cerebrospinal Fluid | Linear Range: 10-100 mg/L (R²=0.9996); Recovery: 90.5-104.3%; Precision (RSD): 0.27-1.19% | plos.org |
Table of Compound Names
| Common Name / Abbreviation | IUPAC Name |
| L-Tryptophan / Trp | This compound |
| Perchloric acid | Perchloric acid |
| Trichloroacetic acid | 2,2,2-trichloroacetic acid |
| Acetonitrile | Acetonitrile |
| Methanol | Methanol |
| 2-bromo-4′-nitroacetophenone / BNAP | 2-bromo-1-(4-nitrophenyl)ethan-1-one |
| Phenylisothiocyanate / PITC | Isothiocyanatobenzene |
| o-Phthalaldehyde / OPA | Benzene-1,2-dicarbaldehyde |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate / AQC | (2,5-dioxopyrrolidin-1-yl) N-(quinolin-6-yl)carbamate |
| Ascorbic acid | (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one |
| Diphenylamine sulphonate | 4-(phenylamino)benzenesulfonic acid |
| Sodium hypochlorite pentahydrate | Sodium hypochlorite pentahydrate |
Metabolic Engineering and Biotechnological Production of L Tryptophan
Microbial Production Systems
The industrial production of L-tryptophan has shifted from traditional methods like chemical synthesis and extraction to microbial fermentation, which offers a more sustainable and cost-effective approach. oup.comdntb.gov.ua The most prominent microorganisms utilized for this purpose are Escherichia coli and Corynebacterium glutamicum. nih.govfrontiersin.org
Escherichia coli is a well-characterized bacterium with a fast growth rate and mature genetic manipulation tools, making it a favored host for L-tryptophan production. nih.gov Its biosynthetic pathway for L-tryptophan is extensively studied, involving the glycolysis, pentose (B10789219) phosphate (B84403), shikimic acid, and chorismate pathways. nih.govmdpi.com
Corynebacterium glutamicum is another key industrial microorganism, naturally capable of producing various amino acids. nih.govnih.gov While it is a natural producer of amino acids, metabolic engineering strategies have been successfully applied to develop robust C. glutamicum strains for high-level L-tryptophan production. biorxiv.orgnih.gov
Comparison of Microbial Production Systems for L-Tryptophan
| Microorganism | Key Advantages | Reported Production Titers |
|---|---|---|
| Escherichia coli | Fast growth, well-established genetic tools, extensive knowledge of its metabolism. nih.gov | Titers ranging from 40 to 55 g/L in fed-batch fermentation have been reported. biorxiv.org One study achieved 54.5 g/L. mdpi.com |
| Corynebacterium glutamicum | Natural ability to produce amino acids, GRAS (Generally Recognized as Safe) status for some strains. nih.govnih.gov | Engineered strains have achieved titers of 16.2 g/L in shake-flask fermentation and 50.5 g/L in fed-batch fermentation. biorxiv.orgnih.gov |
Strategies for Enhanced L-Tryptophan Accumulation
To achieve high yields of L-tryptophan, various metabolic engineering strategies are employed to overcome the host's natural regulatory mechanisms and to channel the metabolic flux towards the desired product.
Elimination of Feedback Regulation and Repression of Key Enzymes
A primary obstacle in L-tryptophan overproduction is the strict feedback regulation of its biosynthetic pathway. nih.gov Key enzymes are inhibited by the final product, L-tryptophan, and other aromatic amino acids. frontiersin.orgmdpi.com
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase : This is the first enzyme in the common aromatic amino acid pathway. In E. coli, it exists as three isoenzymes: AroG, AroF, and AroH, which are feedback-inhibited by L-phenylalanine, L-tyrosine, and L-tryptophan, respectively. frontiersin.orgmdpi.com Engineering these enzymes to be resistant to feedback inhibition is a crucial step. For instance, the creation of feedback-resistant mutants of aroG has led to a significant increase in tryptophan accumulation. nih.govfrontiersin.org
Anthranilate synthase : This is the first enzyme of the tryptophan-specific branch and is also subject to feedback inhibition by L-tryptophan. nih.govmdpi.com Mutations in the trpE gene, which encodes a component of this enzyme, can alleviate this inhibition. mdpi.comhep.com.cn
Transcriptional Repressors : In E. coli, the tryptophan repressor (TrpR) and the tyrosine repressor (TyrR) control the expression of genes in the tryptophan biosynthesis pathway. nih.govfrontiersin.org Deactivating these repressors is a common strategy to enhance gene expression and, consequently, L-tryptophan production. nih.govfrontiersin.org
Improvement of Intracellular Precursor Levels
The biosynthesis of L-tryptophan requires a substantial supply of precursor molecules derived from central carbon metabolism. nih.gov Enhancing the availability of these precursors is critical for high-yield production. mdpi.com
Phosphoenolpyruvate (B93156) (PEP) and Erythrose-4-phosphate (E4P) : These are the direct precursors for the aromatic amino acid pathway. nih.govmdpi.com Strategies to increase their intracellular pools include:
Modifying the glucose transport system. The native phosphotransferase system (PTS) in E. coli consumes one molecule of PEP for each molecule of glucose transported. Replacing it with a non-PEP-consuming system can increase PEP availability. mdpi.com
Overexpressing key enzymes of the pentose phosphate pathway, such as transketolase (encoded by tktA), to boost E4P supply. frontiersin.orgmdpi.com
Deleting or modifying enzymes that divert PEP to other pathways, such as pyruvate (B1213749) kinases (encoded by pykA and pykF). nih.gov
Serine and Glutamine : L-serine is a direct precursor for the final step of tryptophan synthesis, and L-glutamine serves as an amino donor in the pathway. nih.govmdpi.com Overexpressing genes involved in their biosynthesis, such as feedback-resistant versions of serA (for serine) and glutamine synthetase (for glutamine), can enhance L-tryptophan production. hep.com.cnnih.gov
Key Precursors and Strategies for Their Enhancement
| Precursor | Role in L-Tryptophan Biosynthesis | Engineering Strategies |
|---|---|---|
| Phosphoenolpyruvate (PEP) | Initial substrate for the common aromatic amino acid pathway. mdpi.com | - Inactivation of the phosphotransferase system (PTS). mdpi.com |
| Erythrose-4-phosphate (E4P) | Initial substrate for the common aromatic amino acid pathway. mdpi.com | - Overexpression of transketolase (tktA). frontiersin.orgmdpi.com |
| Serine | Direct precursor in the final condensation reaction to form L-tryptophan. nih.gov | - Overexpression of feedback-resistant 3-phosphoglycerate (B1209933) dehydrogenase (serA). hep.com.cn |
| Glutamine | Amino group donor in the biosynthesis pathway. mdpi.com | - Overexpression of glutamine synthetase (glnA). mdpi.comnih.gov |
Engineering of Transport Systems
Efficiently exporting L-tryptophan out of the cell is important to prevent feedback inhibition and potential cellular toxicity from high intracellular concentrations. nih.govresearchgate.net Conversely, preventing the re-uptake of the produced amino acid is also beneficial. nih.gov
Exporters : The overexpression of exporter proteins can facilitate the secretion of L-tryptophan into the fermentation broth. The yddG gene in E. coli encodes an aromatic amino acid exporter, and its enhanced expression has been shown to improve L-tryptophan production. researchgate.netmdpi.com
Importers : E. coli possesses several transport systems for aromatic amino acids, including Mtr, TnaB, and AroP. nih.govmdpi.com Deleting the genes encoding these permeases, particularly the high-affinity transporter Mtr, can reduce the re-import of L-tryptophan and thereby increase its extracellular accumulation. nih.govmdpi.com
Overexpression of Rate-Limiting Enzymes
Feedback-resistant DAHP synthase (aroGfbr). hep.com.cn
Feedback-resistant anthranilate synthase (trpEfbr). hep.com.cn
Other enzymes of the tryptophan operon (trpABCD). hep.com.cn
Enzymes of the shikimate pathway to ensure a sufficient flow of chorismate, the precursor to the tryptophan-specific branch. mdpi.com
Optimizing Cofactor Supply
The biosynthesis of L-tryptophan is an energy-intensive process that requires a balanced supply of cofactors, particularly NAD(P)H, which provides the necessary reducing power. mdpi.comnih.gov Strategies to optimize cofactor availability include:
Enhancing the Pentose Phosphate Pathway (PPP) : The PPP is a major source of NADPH in the cell. Upregulating the metabolic flux through this pathway can increase the NADPH pool. mdpi.com
Engineering Transhydrogenases : Transhydrogenases catalyze the interconversion of NADH and NADPH. Overexpressing these enzymes, such as those encoded by sthA and pntAB in E. coli, can help maintain a balanced supply of these cofactors for both cell growth and product synthesis. nih.gov
Modifying Central Metabolism : Alterations in the tricarboxylic acid (TCA) cycle can also impact the availability of reducing equivalents. mdpi.com
Modification of Carbon Source Uptake and By-product Formation
The efficiency of L-tryptophan biosynthesis is intrinsically linked to the central carbon metabolism of the host microorganism. A primary objective in metabolic engineering is to channel the flow of carbon away from competing pathways and towards the synthesis of L-tryptophan precursors, namely phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). mdpi.comoup.com Concurrently, minimizing the formation of growth-inhibiting by-products, such as acetate (B1210297), is crucial for achieving high-density cell cultures and maximizing product yield. mdpi.comnih.gov
A key strategy to enhance the availability of PEP is the modification of the phosphotransferase system (PTS), a primary mechanism for glucose uptake in E. coli that consumes one molecule of PEP for each molecule of glucose transported. researchgate.net Inactivation of the PTS, by deleting genes such as ptsHIcrr, and replacing it with alternative glucose transport systems can significantly increase the intracellular PEP pool available for the shikimate pathway, the entry point for aromatic amino acid biosynthesis. researchgate.net
Another critical aspect is the reduction of acetate accumulation, a common issue in high-density E. coli fermentations that can severely inhibit cell growth and L-tryptophan production. nih.gov Acetate is primarily formed through the Pta-AckA pathway. mdpi.com Deletion or modification of the phosphate acetyltransferase gene (pta) has been explored to mitigate this issue. nih.gov For instance, replacing the native pta gene in an L-tryptophan-producing E. coli strain with a mutant version led to reduced acetate accumulation and improved L-tryptophan titers. nih.gov
Furthermore, redirecting carbon flux towards the pentose phosphate pathway (PPP) is beneficial as it is the primary source of E4P and the reducing equivalent NADPH, both essential for L-tryptophan synthesis. mdpi.com Overexpression of key PPP enzymes, such as transketolase (encoded by tktA), has been shown to increase the supply of E4P and consequently improve L-tryptophan production. mdpi.comresearchgate.net
The following table summarizes genetic modifications aimed at optimizing carbon source uptake and reducing by-product formation for enhanced L-tryptophan production.
| Genetic Modification | Target Gene(s) | Organism | Objective | Outcome |
| Inactivation of PTS | ptsHIcrr | E. coli | Increase phosphoenolpyruvate (PEP) availability. researchgate.net | Redirects PEP towards the L-tryptophan biosynthesis pathway. researchgate.net |
| Reduction of Acetate Formation | pta | E. coli | Decrease acetate accumulation. nih.gov | Reduced growth inhibition and improved L-tryptophan production. nih.gov |
| Enhancement of PPP Flux | tktA | E. coli | Increase erythrose-4-phosphate (E4P) supply. mdpi.comresearchgate.net | Enhanced flux towards the shikimate pathway. researchgate.net |
| Deletion of Tryptophan Degradation | tnaA | E. coli | Prevent the degradation of L-tryptophan. oup.comnih.gov | Increased accumulation of L-tryptophan. oup.comnih.gov |
Fermentation Bioprocess Optimization Strategies for Overproduction
Beyond genetic manipulation, the optimization of fermentation process parameters is paramount for achieving industrial-scale overproduction of L-tryptophan. mdpi.com These strategies aim to create an optimal environment for the engineered microbial strains to grow to high densities and maintain high production rates over extended periods. mdpi.com
Key parameters that are meticulously controlled during fermentation include:
Dissolved Oxygen (DO): Maintaining an adequate supply of dissolved oxygen is critical. High DO levels can boost the pentose phosphate pathway, enhancing the supply of precursors for L-tryptophan synthesis, and can also help to reduce the formation of anaerobic by-products like acetate. researchgate.netpreprints.org For example, a strategy of maintaining DO at 20% for the initial 20 hours and then increasing it to 30% for the next 20 hours resulted in a 26.58% increase in L-tryptophan production in an engineered E. coli strain. nih.gov
Temperature: Temperature influences both cell growth and enzyme kinetics. While optimal growth temperatures for E. coli are around 37°C, slightly lower or variable temperatures can be beneficial for production. A sequential heating process, for instance, from 30°C to 36°C, has been reported to increase the L-tryptophan yield by 15% compared to a single temperature strategy. mdpi.comresearchgate.net
Nutrient Feeding: A fed-batch strategy, where a concentrated glucose solution is continuously or intermittently fed to the fermenter, is commonly employed to avoid substrate inhibition and metabolic overflow, which can lead to the accumulation of inhibitory by-products. mdpi.comresearchgate.net Careful control of the glucose feed rate is essential to balance cell growth and product formation. oup.com
The table below outlines key fermentation parameters and their optimized conditions for enhanced L-tryptophan production.
| Parameter | Optimized Condition/Strategy | Rationale | Reported Improvement |
| Dissolved Oxygen (DO) | Two-stage control (e.g., 20% for 0-20h, 30% for 20-40h). nih.gov | Boosts precursor supply and reduces acetate formation. researchgate.netpreprints.org | 26.58% increase in L-tryptophan production. nih.gov |
| pH | Maintained between 6.5 and 7.2; two-stage control (e.g., 7.0 for 0-20h, 6.5 for 20-40h). nih.gov | Maximizes enzyme activity and maintains cellular health. researchgate.net | Contributed to a 26.58% increase in production. nih.gov |
| Temperature | Sequential heating (e.g., 30°C to 36°C). mdpi.comresearchgate.net | Balances cell growth and product synthesis phases. mdpi.com | 15% higher L-tryptophan yield. mdpi.comresearchgate.net |
| Carbon Source Feeding | Controlled glucose feed rate in a fed-batch process. mdpi.comresearchgate.net | Avoids metabolic overflow and by-product accumulation. mdpi.com | Essential for achieving high-density cultures and high titers. oup.com |
Development of High-Yield Production Strains
The cornerstone of successful biotechnological production of L-tryptophan lies in the development of genetically engineered microbial strains capable of high-titer, high-yield, and high-productivity fermentation. This is achieved through a combination of rational metabolic engineering and, in some cases, traditional random mutagenesis followed by high-throughput screening. oup.comnih.govnih.gov
Rational design of production strains involves a systematic approach to modify the cellular metabolic network. Key strategies include:
Deregulation of the Biosynthetic Pathway: The L-tryptophan biosynthetic pathway is tightly regulated by feedback inhibition and repression. oup.com Key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroF or aroG) and anthranilate synthase (encoded by trpE) are subject to feedback inhibition by L-tryptophan and other aromatic amino acids. oup.comnih.gov Site-directed mutagenesis is employed to create feedback-resistant versions of these enzymes. nih.gov Additionally, the transcriptional repressor TrpR, which controls the expression of the tryptophan operon, is often deleted (by knocking out the trpR gene) to ensure constitutive expression of the pathway genes. nih.govfrontiersin.org
Blocking Competing Pathways: To maximize the carbon flux towards L-tryptophan, competing pathways that drain the precursor pool are blocked. This typically involves deleting genes essential for the biosynthesis of the other aromatic amino acids, L-phenylalanine (gene: pheA) and L-tyrosine (gene: tyrA). nih.govresearchgate.net
Enhancing Precursor Supply: As discussed previously, genetic modifications to increase the intracellular concentrations of PEP and E4P are crucial. This often involves overexpression of genes like tktA and modification of central metabolic pathways. nih.govtandfonline.com
Improving Product Export: To alleviate potential feedback inhibition caused by high intracellular L-tryptophan concentrations and to facilitate product recovery, efflux pumps that transport L-tryptophan out of the cell can be overexpressed. The yddG gene, for example, encodes an aromatic amino acid exporter that has been successfully utilized for this purpose. mdpi.comfrontiersin.org
Through the iterative application of these strategies, researchers have developed highly efficient L-tryptophan production strains. For example, a systematically engineered E. coli strain, incorporating modifications such as the removal of feedback inhibition, deletion of competing pathways, and elimination of tryptophan degradation, was able to produce 13.3 g/L of L-tryptophan. nih.govresearchgate.net Further modifications in the central metabolic pathway to enhance the supply of PEP led to a strain capable of producing approximately 49 g/L of L-tryptophan in a 5 L bioreactor. nih.govtandfonline.com Similarly, engineered Corynebacterium glutamicum strains have achieved remarkable L-tryptophan titers, with one study reporting 58 g/L. nih.gov
The following table provides examples of engineered strains and the genetic modifications that led to high yields of L-tryptophan.
| Strain | Parent Organism | Key Genetic Modifications | Reported Titer |
| Engineered E. coli | E. coli W3110 | Deletion of trpR, tnaA, pheA, tyrA; expression of feedback-resistant aroF and trpED. nih.govresearchgate.net | 13.3 g/L |
| TRP07 | E. coli | Enhanced tryptophan synthesis pathway, modified central metabolism for increased PEP supply. nih.govtandfonline.com | ~49 g/L |
| KY9218/pIK9960 | Corynebacterium glutamicum | Classically derived mutant with plasmid-based overexpression of desensitized DAHP synthase, tryptophan biosynthetic genes, and transketolase. nih.gov | 58 g/L |
| Engineered C. glutamicum | C. glutamicum | Systems metabolic engineering approach including debottlenecking rate-limiting steps and balancing precursor supply. nih.gov | 50.5 g/L |
Theoretical and Computational Studies of L Tryptophan
Molecular Dynamics (MD) Simulations of Tryptophan in Solution
MD simulations have been instrumental in elucidating the dynamic behavior of tryptophan in various solvent environments. These simulations model the interactions between tryptophan and surrounding solvent molecules at an atomic level, providing a detailed picture of its solvation and dynamic properties.
Solvent Interaction Studies
The interactions between tryptophan and solvent molecules are crucial in determining its conformational preferences and spectroscopic properties. MD simulations have been employed to study the solvation of tryptophan in different solvents, including water and binary mixtures.
In aqueous solutions, simulations reveal a complex interplay of hydrophilic and hydrophobic interactions. The amino and carboxyl groups of tryptophan form hydrogen bonds with water molecules, while the indole (B1671886) ring, with its hydrophobic character, influences the local water structure. The solvation free energies of tryptophan have been calculated using MD simulations combined with thermodynamic integration, providing quantitative measures of its solubility and partitioning between different solvent phases. For instance, studies on the extraction of tryptophan with ionic liquids have utilized MD simulations to understand the underlying molecular interactions that govern the process. acs.org
Furthermore, simulations have explored the solvation dynamics of tryptophan in binary mixtures, such as water-dimethyl sulfoxide (DMSO). These studies have revealed anomalous concentration-dependent behaviors, and MD simulations have been used to investigate the molecular origins of these anomalies by analyzing the time-dependent solvation response. aip.org The interaction potential in such systems is complex due to the presence of both hydrophilic and hydrophobic moieties, making computational approaches essential for a detailed understanding. aip.org
| Solvent System | Key Findings from MD Simulations |
| Water | Strong hydrogen bonding between the amino/carboxyl groups and water. Structuring of water molecules around the hydrophobic indole ring. |
| Ionic Liquids | Elucidation of electrostatic and van der Waals interactions driving the extraction of tryptophan from aqueous solutions. acs.org |
| Water-DMSO Mixtures | Investigation of anomalous concentration-dependent solvation dynamics and the influence on tryptophan's properties. aip.org |
Rotational and Translational Dynamics
The rotational and translational motions of tryptophan in solution are fundamental to its function as a molecular probe. MD simulations can track the trajectory of a tryptophan molecule over time, allowing for the calculation of diffusion coefficients and rotational correlation times. These parameters are directly related to the size and shape of the molecule and its interactions with the solvent.
Studies have shown that the dynamics of tryptophan are influenced by the viscosity of the solvent and the specific interactions it forms. For example, the presence of cosolvents can alter the local environment and, consequently, the rotational and translational freedom of the tryptophan molecule. These computational findings are often correlated with experimental techniques like fluorescence anisotropy decay to validate the simulation models and provide a more complete picture of tryptophan's dynamic behavior in solution. nih.gov
Molecular Dynamics Simulations of Tryptophan Residues in Proteins
Conformational Dynamics of Tryptophan-Containing Peptides and Proteins
The side chain of a tryptophan residue can adopt various conformations, known as rotamers. The distribution and interconversion of these rotamers are critical for protein structure and function. MD simulations can explore the conformational landscape of tryptophan side chains within peptides and proteins, identifying the most stable rotameric states and the energy barriers between them. plos.orgnih.gov
For example, in the Trp-cage mini-protein, a small, fast-folding protein, the conformation of the central tryptophan residue (Trp6) has been shown through MD simulations to be a critical determinant of the folding rate. plos.orgnih.gov The simulations indicate that the side chain rotamer state of this central tryptophan can create a significant barrier to folding. nih.gov Similarly, simulations of other proteins have revealed that the local environment, including interactions with neighboring residues, dictates the preferred conformation of the tryptophan side chain. nih.govacs.org
| Protein/Peptide | Tryptophan Residue | Key Findings from MD Simulations on Conformational Dynamics |
| Trp-cage mini-protein | Trp6 | The rotameric state of the Trp6 side chain is a rate-limiting factor in the protein folding process. plos.orgnih.govnih.gov |
| Ribonuclease T1 | Single Trp | In vacuo simulations showed large, unhindered rotations, while explicit solvent simulations provided results in excellent agreement with experimental data. core.ac.uknih.gov |
| Tryptophan Halogenases (PrnA and PyrH) | Substrate Trp | Simulations revealed stable binding orientations of the tryptophan substrate within the active site, crucial for regioselective halogenation. nih.govacs.org |
Energy Transfer Mechanisms (e.g., FRET)
Tryptophan's intrinsic fluorescence makes it an excellent donor for Förster Resonance Energy Transfer (FRET) studies, which are used to measure distances and conformational changes in proteins. MD simulations can complement FRET experiments by providing a dynamic structural model of the system.
Simulations can be used to calculate the distance and relative orientation of the donor (tryptophan) and an acceptor fluorophore over time. This information is crucial for interpreting FRET efficiency measurements and translating them into accurate structural constraints. For instance, MD simulations have been used to study FRET between tryptophan residues in apoflavodoxin, providing insights into the energy transfer pathways and the immobilization of tryptophans within the protein matrix. rsc.org A combined classical/quantum mechanical approach has also been used to model the structure and spectroscopic properties of the tetracycline repressor-tetracycline complex, where FRET from tryptophan to tetracycline is observed. nih.gov
Role of Tryptophan Side Chain Dynamics in Protein Folding
The dynamics of tryptophan side chains play a significant role in the protein folding process. The burial of the hydrophobic indole ring is a major driving force for the collapse of the polypeptide chain into a compact structure. MD simulations have provided detailed insights into how the conformational dynamics of tryptophan contribute to this process.
In the case of the Trp-cage mini-protein, simulations have demonstrated that the speed of folding to near-native states is significantly dependent on the side chain rotamer state of the central tryptophan residue. plos.orgnih.gov If the tryptophan side chain is initially in a non-native rotameric state, it can act as a kinetic trap, slowing down the folding process. nih.gov These studies highlight the importance of specific side chain interactions in guiding the protein along the correct folding pathway. The hydrophobic core, arranged around this central tryptophan, is crucial for maintaining the stable folded structure. plos.orgnih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to understand the intrinsic properties of L-tryptophan at the subatomic level. These computational methods are employed to predict molecular structure, electron distribution, and reactivity, providing a theoretical foundation for its biological functions.
Theoretical studies have investigated the conformational landscape of L-tryptophan, revealing the existence of multiple stable conformers in the gas phase. These conformers are distinguished by the different orientations of the carboxylic acid and amine groups, as well as the indole side chain researchgate.net. Such detailed structural information is crucial for understanding how L-tryptophan interacts with its environment, including solvent molecules and protein binding sites.
Furthermore, quantum chemical calculations have been instrumental in elucidating the electronic properties of L-tryptophan. Analyses of frontier molecular orbitals and molecular electrostatic potential have shown that electron-donating regions are primarily located on the aromatic indole ring and heteroatoms rsc.org. This electron-rich nature is fundamental to L-tryptophan's role in various biochemical reactions, including its ability to act as an antioxidant.
The free radical scavenging ability of L-tryptophan has been evaluated using theoretical methods, which suggest that hydrogen atom transfer is a key mechanism of its antioxidant activity rsc.org. The presence of hydroxyl and amine groups provides preferential sites for reacting with free radicals rsc.org.
Quantum chemical calculations have also been applied to understand the role of L-tryptophan in complex biological processes such as electron and excitation energy transfer. For instance, in proteins like myoglobin, time-dependent density functional theory (TDDFT) has been used to predict the rates of electron transfer from tryptophan residues to the heme group nih.govnih.gov. These calculations have demonstrated that the efficiency of electron transfer is highly dependent on the distance and orientation between the tryptophan and the heme, as well as the influence of intermediate amino acid residues nih.govnih.gov.
Below is a table summarizing key findings from quantum chemical calculations on L-Tryptophan:
| Property Investigated | Computational Method | Key Findings |
| Molecular Conformation | B3LYP/cc-pVTZ | Prediction of six stable conformers in the gas phase with distinct orientations of functional groups. researchgate.net |
| Electronic Properties | Frontier Molecular Orbital Analysis, Molecular Electrostatic Potential | Electron-donating regions are concentrated on the indole ring and heteroatoms. rsc.org |
| Free Radical Scavenging | Thermodynamic and Kinetic Analyses | Hydrogen atom transfer is the predominant mechanism for its antioxidant activity. rsc.org |
| Electron Transfer in Myoglobin | Time-Dependent Density Functional Theory (TDDFT) | Rates of electron transfer are dictated by the distance and orientation relative to the heme group. nih.govnih.gov |
In Silico Pathway Analysis (e.g., in Stramenopiles)
In silico pathway analysis, which involves the use of computer-based models to study metabolic networks, has provided significant insights into the biosynthesis of L-tryptophan in various organisms, including the diverse group of protists known as Stramenopiles.
A detailed in silico analysis of the tryptophan biosynthetic pathway in Stramenopiles has been conducted by examining the genomes of organisms such as the oomycetes Phytophthora sojae and P. ramorum, and the diatoms Thalassiosira pseudonana and Phaeodactylum tricornutum researchgate.netnih.gov. This research has revealed that the complete pathway is likely located in the complex chloroplast of diatoms researchgate.netnih.gov.
Interestingly, the origins of the enzymes involved in this pathway are varied. While most of the diatom enzymes appear to have originated from the nucleus of the primary (red alga) or secondary host, only one enzyme, indole-3-glycerol phosphate (B84403) synthase (InGPS), shows a potential cyanobacterial origin researchgate.netnih.gov. In the diatom P. tricornutum, the gene for InGPS is fused with a cyanobacteria-derived hypothetical protein researchgate.netnih.gov.
In contrast, the entire tryptophan biosynthesis pathway in oomycetes is of eukaryotic origin and is located in the cytosol researchgate.netnih.gov. However, one of the enzymes, anthranilate phosphoribosyl transferase, was likely acquired from the red algal nucleus through secondary endosymbiosis nih.gov. This finding suggests a complex evolutionary history for Stramenopiles, possibly involving the retention and subsequent loss of a complex plastid in the oomycete lineage researchgate.netnih.gov.
The table below outlines the key enzymes in the L-tryptophan biosynthesis pathway in Stramenopiles as identified through in silico analysis:
| Enzyme | Putative Localization in Diatoms | Likely Origin in Diatoms | Localization in Oomycetes | Likely Origin in Oomycetes |
| Anthranilate Synthase | Complex Chloroplast | Bacterial (fusion gene) researchgate.netnih.gov | Cytosol | Eukaryotic |
| Anthranilate Phosphoribosyltransferase | Complex Chloroplast | Eukaryotic (Host Nucleus) | Cytosol | Eukaryotic (Red Algal Nucleus) nih.gov |
| Phosphoribosylanthranilate Isomerase | Complex Chloroplast | Eukaryotic (Host Nucleus) | Cytosol | Eukaryotic |
| Indole-3-glycerol Phosphate Synthase (InGPS) | Complex Chloroplast | Cyanobacterial researchgate.netnih.gov | Cytosol | Eukaryotic |
| Tryptophan Synthase | Complex Chloroplast | Eukaryotic (Host Nucleus) | Cytosol | Eukaryotic |
Future Research Perspectives on 3 Amino 2 1h Indol 3 Yl Propanoic Acid
Elucidation of Novel Enzymatic Mechanisms
The enzymatic pathways for the biosynthesis and metabolism of 3-amino-2-(1H-indol-3-yl)propanoic acid are currently unknown. Future research will likely focus on both the discovery of naturally occurring enzymes that can act on this substrate and the engineering of existing enzymes for novel catalytic functions.
A promising area of investigation involves the enzyme tryptophan synthase (TrpS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that naturally catalyzes the final step in L-tryptophan biosynthesis from indole (B1671886) and L-serine. nih.gov The β-subunit of this enzyme (TrpB) is responsible for the C-C bond formation. nih.gov Research has shown that TrpB can be engineered through directed evolution to accept alternative substrates. For instance, engineered TrpB variants from Pyrococcus furiosus have been developed to catalyze reactions with substrates other than L-serine, such as L-threonine, to produce β-branched amino acids like (2S,3S)-β-methyltryptophan. nih.govacs.org This success suggests a viable strategy for engineering TrpS or other PLP-dependent enzymes to utilize a different precursor that could lead to the synthesis of this compound. Future studies could aim to evolve an enzyme that catalyzes a conjugate addition of indole to an appropriate three-carbon acrylic acid backbone, thereby establishing a novel enzymatic route to this β-amino acid.
Furthermore, exploration of microbial genomes and metagenomic libraries from diverse environments could lead to the discovery of entirely new enzymes, such as novel aminotransferases or lyases, that have evolved to metabolize β-amino acids and could potentially recognize this specific tryptophan isomer.
Discovery of Undiscovered Metabolic Pathways or Metabolites
Currently, this compound is not a known intermediate or product in any major metabolic pathway. The well-documented metabolic fates of α-tryptophan, the kynurenine (B1673888) and serotonin (B10506) pathways, are initiated by enzymes like indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), and tryptophan hydroxylase (TPH), which are specific to the α-amino acid structure. nih.govnih.gov
A significant future research direction is to investigate whether this β-isomer can be metabolized by biological systems, particularly the gut microbiota. The gut microbiome possesses a vast and diverse enzymatic repertoire capable of transforming a wide array of dietary compounds. nih.gov It is plausible that certain gut bacteria could metabolize this compound into novel, biologically active metabolites. Future metabolomic studies could explore the biotransformation of this compound by specific bacterial strains or complex microbial communities to identify currently unknown metabolic products.
Another avenue of research is its potential as a precursor for the biosynthesis of secondary metabolites. α-Tryptophan is the starting point for a vast class of over 4,100 indole alkaloids, many with significant physiological activity. wikipedia.org The biosynthesis of these compounds often begins with the decarboxylation of tryptophan to tryptamine (B22526). wikipedia.org It is conceivable that this compound could serve as a building block for a new, undiscovered class of alkaloids or other natural products in certain organisms, warranting investigation into plant and microbial secondary metabolism.
Advanced Synthetic Methodologies for Complex Derivatives
While the biological roles of this compound are yet to be discovered, its synthesis and the creation of its derivatives are crucial for enabling such research. Future work in synthetic organic chemistry will focus on developing more efficient, stereoselective, and scalable routes to this compound and its complex analogs. lsu.edu Advanced methodologies are needed to facilitate its incorporation into peptides and for the creation of libraries for screening purposes. chim.it
Several synthetic strategies can be envisioned or optimized for this purpose. Asymmetric conjugate addition reactions, such as the Michael addition of an indole nucleophile to a β-acrylate derivative bearing a chiral auxiliary, represent a powerful approach. Another promising route is the stereoselective ring-opening of functionalized aziridines with indole-based nucleophiles. chim.it The development of catalytic asymmetric methods would be a particularly valuable contribution, minimizing the need for stoichiometric chiral reagents.
Below is a table outlining potential advanced synthetic strategies that could be the focus of future research.
| Synthetic Strategy | Key Precursors/Reagents | Potential Advantages | Key Research Goal |
| Asymmetric Michael Addition | Indole, β-substituted acrylate (B77674) with chiral auxiliary | High diastereoselectivity, well-established precedent for β-amino acids. | Development of catalytic variants to improve atom economy. |
| Aziridine Ring-Opening | Chiral N-protected aziridine-2-carboxylate, Indole, Lewis acid | Provides direct access to the β-amino acid backbone. chim.it | Optimization of Lewis acid catalysts and indole nucleophiles for higher yields and regioselectivity. |
| Mannich-type Reaction | Pre-formed indole enolate (or equivalent), N-protected imine | Convergent approach, potential for high stereocontrol. | Exploration of organocatalytic and metal-catalyzed variants for improved scope and efficiency. |
| Rhodium/Palladium-Catalyzed C-H Activation | Alanine (B10760859) derivative, functionalized indole | Direct functionalization of a C-H bond, highly innovative. chim.it | Adapting existing α-amino acid C-H activation methods to β-amino acid precursors. |
These advanced synthetic methods will be instrumental in creating a diverse range of derivatives with substitutions on the indole ring, the amine, or the carboxylate, providing essential molecules for probing biological systems.
Integration of Multi-Omics Data for Systems-Level Understanding
To understand the biological relevance of this compound, a systems-level approach integrating multiple "omics" disciplines is essential. frontiersin.org While no such studies currently exist for this compound, this strategy holds immense promise for future research to comprehensively map its biological interactions without a priori knowledge of its function.
Future research should employ an integrated multi-omics workflow:
Metabolomics: This would be the first step to determine if the compound is taken up by cells or organisms and to identify any metabolic products. Advanced mass spectrometry and NMR techniques can track the fate of isotopically labeled this compound.
Transcriptomics (RNA-Seq): By exposing cells or model organisms to the compound, transcriptomics can reveal which genes are up- or down-regulated in response. This can provide clues about the cellular pathways affected, such as stress responses, metabolic shifts, or signaling cascades. frontiersin.org
Proteomics: This approach can identify proteins that physically interact with the compound or whose expression levels change in its presence. This could lead to the identification of specific binding partners, transporters, or downstream effector proteins.
Integrated Analysis: The true power of this approach lies in integrating these datasets. researchgate.netnih.gov For example, if a specific metabolic enzyme is upregulated at both the transcript and protein level, and a new metabolite appears in the metabolomics data, it provides strong evidence for a novel metabolic pathway. This integrated analysis can help build regulatory network models to generate testable hypotheses about the compound's mechanism of action. nih.gov
Development of Novel Research Probes and Tools
The structural similarity of this compound to α-tryptophan suggests its potential as a scaffold for novel chemical probes. α-Tryptophan itself is an intrinsic fluorescent probe used to study protein structure and dynamics, but its utility can be limited. nih.gov The development of tryptophan analogs with unique photophysical properties is therefore an active area of research.
Future research should focus on synthesizing derivatives of this compound to create a new class of research tools. Its distinct structure may give rise to advantageous properties:
Unique Spectroscopic Signatures: The altered positioning of the chromophore (indole) relative to the amino and carboxyl groups could result in different fluorescence excitation/emission spectra, quantum yields, and lifetimes compared to α-tryptophan. This could allow it to be used as a distinct probe in Förster resonance energy transfer (FRET) studies or to report on different microenvironments within a protein. nih.gov
Enzyme Inhibitors or Substrates: As a structural analog, it could act as a competitive inhibitor for enzymes that normally bind α-tryptophan or related indole-containing ligands. This could be used to probe enzyme active sites and mechanisms.
Conformational Constraints in Peptides: Incorporating this β-amino acid into peptides would introduce a different backbone geometry compared to α-amino acids. This can be used to design peptides with novel, stable secondary structures (e.g., specific helices or turns) for use in drug discovery and materials science. lsu.edu
The synthesis of fluorescently labeled or functionally tagged derivatives of this compound will provide a powerful toolkit for cell biology and chemical biology research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-2-(1H-indol-3-yl)propanoic acid, and how can purity be validated?
- Methodology : The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, chiral amino acid precursors (e.g., L-tryptophan derivatives) are coupled with protecting groups like Fmoc or Boc . Post-synthesis, purity is validated using reverse-phase HPLC (≥95% purity) and characterized via H/C NMR (e.g., δ 7.6–6.8 ppm for indole protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s stereochemical configuration confirmed?
- Methodology : Chiral chromatography (e.g., using a Chiralpak® column) or circular dichroism (CD) spectroscopy confirms enantiomeric purity. X-ray crystallography, as demonstrated in related indole derivatives, resolves absolute configuration by analyzing anomalous dispersion effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
